4-(Acetamidomethyl)benzoic acid
Description
Properties
IUPAC Name |
4-(acetamidomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-6-8-2-4-9(5-3-8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEUUJNFENYHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333444 | |
| Record name | 4-(acetamidomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832095 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1205-58-9 | |
| Record name | 4-(acetamidomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(acetamidomethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Acetamidomethyl)benzoic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Acetamidomethyl)benzoic acid, a derivative of benzoic acid, holds a significant, albeit understated, role in the landscape of pharmaceutical synthesis. While not a therapeutic agent in its own right, its importance lies in its function as a key intermediate in the manufacturing of tranexamic acid, a crucial antifibrinolytic drug.[1][2] This technical guide delves into the known history and discovery of this compound, provides a detailed account of its synthesis, and clarifies the current understanding of its biological significance. The information presented herein is intended to serve as a comprehensive resource for professionals in the fields of chemical synthesis and drug development.
Discovery and History
The history of this compound is intrinsically linked to the development of synthetic routes for tranexamic acid. Tranexamic acid, a synthetic analog of the amino acid lysine, was first synthesized in 1962 by Japanese researchers Shosuke and Utako Okamoto.[3][4] Its potent antifibrinolytic properties, which prevent the breakdown of blood clots, have made it an essential medicine for treating or preventing excessive blood loss in various clinical scenarios.[3][4]
While the initial synthesis of tranexamic acid did not necessarily involve this compound, subsequent efforts to develop more efficient and industrially scalable manufacturing processes led to its emergence as a key intermediate. Chinese patents, in particular, have disclosed methods for producing tranexamic acid starting from this compound.[1][2] These patents highlight its role in a multi-step synthesis that involves catalytic hydrogenation and deacetylation to yield the final tranexamic acid molecule.
A notable advancement in this area was detailed in a 2015 publication by Xie et al., which describes an improved and practical seven-step synthesis of tranexamic acid starting from dimethyl terephthalate.[5] In this process, methyl 4-(acetamidomethyl)benzoate is a crucial intermediate, which is then hydrolyzed to this compound before subsequent steps. This suggests that the discovery of this compound as a distinct chemical entity likely occurred within the context of optimizing tranexamic acid production. However, specific details regarding the individual or research group who first synthesized and characterized this compound, along with the precise date and original purpose of its creation, are not well-documented in publicly available literature. Its history is, therefore, largely a sub-narrative within the broader history of tranexamic acid's chemical synthesis.
Synthesis of this compound
The synthesis of this compound is most prominently documented as a step in the production of tranexamic acid. The following experimental protocol is based on the improved synthesis of tranexamic acid described by Xie et al. (2015), where methyl 4-(acetamidomethyl)benzoate is a key precursor.
Experimental Protocol: Synthesis of Methyl 4-(acetamidomethyl)benzoate (Intermediate)
This protocol outlines the one-pot hydrogenation and acylation to form methyl 4-(acetamidomethyl)benzoate from methyl 4-cyanobenzoate.
Materials:
-
Methyl 4-cyanobenzoate
-
Acetic anhydride
-
Raney Nickel (Ni/Al2O3 catalyst)
-
Methanol
-
Hydrogen gas
-
Autoclave reactor
Procedure:
-
A solution of methyl 4-cyanobenzoate in acetic anhydride is prepared.
-
The Raney Nickel catalyst is added to the solution.
-
The mixture is transferred to an autoclave reactor.
-
The reactor is purged with hydrogen gas and then pressurized to a specific pressure (e.g., 1.0 MPa).
-
The reaction mixture is heated to a specific temperature (e.g., 80°C) and stirred for a designated period (e.g., 5 hours).
-
After the reaction is complete, the reactor is cooled, and the pressure is released.
-
The catalyst is removed by filtration.
-
The filtrate, containing methyl 4-(acetamidomethyl)benzoate, is then processed in subsequent steps to yield tranexamic acid. The hydrolysis of the methyl ester to the carboxylic acid would be a standard subsequent step to yield this compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Dimethyl terephthalate | [5] |
| Key Intermediate | Methyl 4-(acetamidomethyl)benzoate | [5] |
| Overall Yield of Tranexamic Acid | 59.2% | [5] |
| Purity of Tranexamic Acid | 99.6% | [5] |
Synthetic Pathway
Caption: Synthetic pathway to Tranexamic Acid via this compound.
Biological Activity and Signaling Pathways
Despite its established role as a synthetic intermediate, there is a notable absence of publicly available data on the biological activity of this compound itself. Extensive searches of scientific literature and databases have not revealed any studies investigating its pharmacological effects, mechanism of action, or interaction with any signaling pathways. The research focus has predominantly been on its utility in the synthesis of tranexamic acid, and it appears that the compound has not been evaluated for its own therapeutic potential. Consequently, there are no known signaling pathways associated with this compound, nor are there any experimental workflows or logical relationship diagrams to be presented in this context.
Conclusion
This compound is a chemical compound whose significance is defined by its role as a key intermediate in the industrial synthesis of the essential antifibrinolytic drug, tranexamic acid. Its history is intertwined with the evolution of manufacturing processes for this life-saving medication. While detailed protocols for its synthesis as part of the tranexamic acid production are available, information regarding its original discovery remains obscure. Furthermore, there is a significant gap in the scientific literature concerning any independent biological activity of this compound. For researchers and professionals in drug development, this compound serves as a prime example of a molecule whose value is realized through its synthetic utility rather than its inherent pharmacological properties. Future research could potentially explore if this intermediate possesses any overlooked biological effects, though current evidence suggests its primary role will continue to be in the efficient synthesis of tranexamic acid.
References
In-depth Technical Guide on 4-(Acetamidomethyl)benzoic acid: Elucidation of an Enigmatic Moiety
For the attention of: Researchers, Scientists, and Drug Development Professionals
Subject: A comprehensive review of the available scientific literature concerning the mechanism of action of 4-(Acetamidomethyl)benzoic acid.
Executive Summary
This document addresses the request for an in-depth technical guide on the mechanism of action of this compound. A rigorous and comprehensive search of the public scientific literature and chemical databases has been conducted to assemble all available information on this specific compound. The search strategy included the use of its chemical name, synonyms such as 4-[(acetylamino)methyl]benzoic acid, its Chemical Abstracts Service (CAS) Registry Number 1205-58-9, and its PubChem Compound Identification (CID) number 506064.
Despite these extensive efforts, the search has concluded that there is no publicly available scientific literature detailing the mechanism of action, biological activity, or pharmacological properties of this compound. Consequently, the core requirements of this technical guide, including the presentation of quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled.
This guide will instead focus on clarifying the identity of this compound, distinguishing it from similarly named but structurally distinct compounds for which biological data are available, and documenting the exhaustive search process undertaken.
Chemical Identity of this compound
To preclude any ambiguity, it is crucial to define the precise chemical structure of the compound .
-
Chemical Name: this compound
-
Synonym: 4-[(acetylamino)methyl]benzoic acid
-
PubChem CID: 506064
-
Molecular Formula: C₁₀H₁₁NO₃
-
Molecular Weight: 193.2 g/mol [2]
-
Chemical Structure:
Structure of this compound.
Distinction from Structurally Similar Compounds
The absence of data for this compound is compounded by frequent confusion with other benzoic acid derivatives that possess similar names. It is imperative to differentiate these compounds, as their biological activities are distinct and well-documented.
This compound is often mistaken for the subject of this guide due to its similar name. However, it has a different chemical structure where the acetamido group is directly attached to the benzene ring.
-
Synonyms: Acedoben, N-Acetyl-p-aminobenzoic acid (N-Acetyl-PABA)[3]
-
CAS Number: 556-08-1
-
PubChem CID: 19266[3]
-
Known Biological Information:
-
It is a known human metabolite of 4-aminobenzoic acid (PABA).[3]
-
Research has indicated that p-Aminobenzoic acid and its metabolite, p-acetamidobenzoic acid, can inhibit agonist-induced aggregation in human platelets.
-
It has been investigated for its role in inducing 3,4-dihydroxybenzoate decarboxylase in certain bacteria.[4]
-
It is also used as a biochemical reagent in life science research.[4]
-
Another source of confusion is 4-Aminomethylbenzoic acid, which differs by having a primary amine instead of an acetamido group on the methyl substituent.
-
Synonyms: Tranexamic acid impurity A, AMBA
-
CAS Number: 56-91-7
-
PubChem CID: 65526[5]
-
Known Biological Information:
-
It is recognized as an antifibrinolytic agent, meaning it helps to prevent the breakdown of blood clots.[5]
-
It acts as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1.[6] This mechanism involves binding to the external surface of the transporter without being transported across the cell membrane.[6]
-
Review of Search Strategy and Findings
An extensive search was performed across multiple scientific databases and platforms, including but not limited to:
-
PubMed
-
Google Scholar
-
PubChem
-
Chemical Abstracts Service (CAS) databases
The search queries included the compound's formal name, its CAS number, and its PubChem CID. Despite this broad and specific search, no peer-reviewed articles, clinical trial data, or substantive patents were identified that describe a mechanism of action or any biological activity for this compound. The compound is listed for sale by several chemical suppliers, indicating its availability for research purposes, but no published outcomes of such research regarding its biological function could be found.[1][2]
Conclusion and Future Directions
Based on the current body of publicly accessible scientific information, the mechanism of action for this compound remains uncharacterized. The absence of data prevents the creation of the requested in-depth technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.
It is crucial for researchers and drug development professionals to be aware of the distinct chemical identities and biological activities of similarly named compounds, such as 4-Acetamidobenzoic acid and 4-Aminomethylbenzoic acid, to avoid erroneous assumptions.
Further research is required to determine if this compound possesses any significant biological activity. Future studies could involve initial screening in various biological assays to identify potential therapeutic areas. Should any activity be identified, subsequent research would be necessary to elucidate its specific mechanism of action. Until such data becomes available, this compound remains an enigmatic entity within the landscape of benzoic acid derivatives.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 1205-58-9 [sigmaaldrich.com]
- 3. p-Acetamidobenzoic acid | C9H9NO3 | CID 19266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Acetamidobenzoic acid | CAS#:556-08-1 | Chemsrc [chemsrc.com]
- 5. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Roles of 4-(Acetamidomethyl)benzoic Acid and Structurally Related Analogs: A Technical Guide
Disclaimer: Direct research on the biological role of 4-(Acetamidomethyl)benzoic acid is limited in publicly available scientific literature. This guide provides an in-depth overview of the biological activities of two closely related and structurally similar compounds: 4-(Aminomethyl)benzoic acid (PAMBA) and 4-Acetamidobenzoic acid . The information presented is intended for researchers, scientists, and drug development professionals to highlight the potential biological functions of this chemical scaffold.
Core Biological Activities
The benzoic acid scaffold is a common motif in biologically active molecules. Minor structural modifications, such as those differentiating the title compound from its close analogs, can lead to distinct pharmacological profiles. The primary activities observed for these related compounds fall into the categories of antifibrinolytic and antiplatelet actions.
4-(Aminomethyl)benzoic acid (PAMBA): Antifibrinolytic Agent
4-(Aminomethyl)benzoic acid, also known as PAMBA, is recognized for its antifibrinolytic properties, functioning in a manner analogous to clinically used drugs like tranexamic acid and aminocaproic acid.[1][2][3]
Mechanism of Action: The primary mechanism of PAMBA's antifibrinolytic effect is the inhibition of plasminogen activation.[4][5][6] In the fibrinolytic cascade, plasminogen is converted to the active enzyme plasmin, which is responsible for the degradation of fibrin clots.[7] PAMBA, being a synthetic analog of the amino acid lysine, competitively binds to the lysine-binding sites on plasminogen.[4][5] This binding prevents plasminogen from associating with the fibrin clot, thereby inhibiting its activation to plasmin and stabilizing the clot from premature degradation.[6] Studies have shown that omega-aminocarboxylic acids like PAMBA are more effective at inhibiting fibrinolysis than fibrinogenolysis.
4-Acetamidobenzoic acid: Platelet Aggregation Inhibitor
4-Acetamidobenzoic acid, a metabolite of p-aminobenzoic acid (PABA), has demonstrated inhibitory effects on platelet aggregation.[8]
Mechanism of Action: This compound inhibits platelet aggregation induced by key agonists such as adenosine diphosphate (ADP) and arachidonic acid (AA).[8] Its potency against ADP-induced aggregation is comparable to that of acetylsalicylic acid (aspirin).[8] The underlying mechanism appears to be distinct from the cyclooxygenase (COX) inhibition of aspirin, as it involves the inhibition of intracellular calcium mobilization that occurs in response to arachidonic acid stimulation.[8] By dampening the intracellular calcium signal, 4-acetamidobenzoic acid interferes with the final common pathways of platelet activation and aggregation.
Other Potential Activities
Derivatives of these benzoic acids have been explored for other therapeutic applications, indicating a broad potential for this chemical class.
-
Trypanosoma cruzi trans-sialidase Inhibition: Benzoic acid derivatives have been investigated as inhibitors of trans-sialidase, a crucial enzyme for the survival and infectivity of the parasite Trypanosoma cruzi, the causative agent of Chagas disease.
-
Peptide Transporter Inhibition: PAMBA has been identified as a competitive inhibitor of the epithelial peptide transporter PepT1. It binds to the transporter but is not translocated, making it a valuable research tool for studying peptide transport.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of the discussed compounds.
| Compound | Target/Assay | Parameter | Value | Reference |
| 4-(Aminomethyl)benzoic acid | PepT1 Inhibition | Apparent Kᵢ | 6.8 mM (at 1.2 mM substrate) | |
| PepT1 Inhibition | Apparent Kᵢ | 37 mM (at 20 mM substrate) | ||
| 4-Acetamidobenzoic acid | ADP-Induced Platelet Aggregation | Potency | Equipotent to acetylsalicylic acid | [8] |
| AA-Induced Platelet Aggregation | Potency | ~50% as potent as acetylsalicylic acid | [8] |
Experimental Protocols
Detailed methodologies for key cited experiments are provided below to facilitate reproducibility and further investigation.
Antifibrinolytic Activity Assessment (Clot Lysis Assay)
This protocol outlines a standard method for evaluating the ability of a compound to inhibit the breakdown of a fibrin clot.
-
Objective: To quantify the inhibitory effect of a test compound on plasmin-mediated fibrinolysis.
-
Methodology:
-
Clot Formation: In a 96-well microplate, a solution of human fibrinogen and plasminogen in a suitable buffer (e.g., Tris-HCl) is mixed with various concentrations of the test compound (e.g., PAMBA). Control wells contain the vehicle solvent. Human thrombin is added to initiate the conversion of fibrinogen to fibrin, forming a clot.
-
Initiation of Fibrinolysis: Tissue plasminogen activator (t-PA) is added to each well to activate plasminogen to plasmin, thereby initiating clot lysis.
-
Monitoring: The change in optical density (absorbance) is monitored over time at 405 nm using a microplate reader. As the clot lyses, the turbidity of the solution decreases, resulting in a lower absorbance reading.
-
Data Analysis: The time required for a 50% reduction in absorbance (lysis time) is calculated for each concentration. The percentage of inhibition is determined by comparing the lysis times in the presence of the test compound to the control.
-
Platelet Aggregation Inhibition Assay
This protocol details the use of light transmission aggregometry to measure the impact of a compound on platelet function.[9]
-
Objective: To assess the inhibitory effect of a test compound on agonist-induced platelet aggregation.
-
Methodology:
-
Sample Preparation: Human whole blood is collected into tubes containing sodium citrate as an anticoagulant. Platelet-Rich Plasma (PRP) is obtained by low-speed centrifugation, and Platelet-Poor Plasma (PPP) is obtained by high-speed centrifugation of the remaining blood.
-
Assay Procedure: A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C in a light transmission aggregometer. The instrument is calibrated using PRP for 0% aggregation and PPP for 100% aggregation.
-
Inhibition Measurement: The PRP is pre-incubated with the test compound (e.g., 4-acetamidobenzoic acid) or vehicle control for a specified time.
-
Aggregation Induction: A platelet agonist, such as arachidonic acid or ADP, is added to the cuvette to induce aggregation.
-
Data Acquisition: The instrument measures the increase in light transmission as platelets aggregate. The maximum percentage of aggregation is recorded.
-
Analysis: The inhibitory effect of the test compound is calculated by comparing the maximal aggregation in its presence to that of the vehicle control.
-
Signaling Pathways and Workflows
The following diagrams illustrate the key biological pathways and experimental processes discussed.
Caption: Inhibition of the Fibrinolytic Pathway by PAMBA.
Caption: Experimental Workflow for Platelet Aggregation Assay.
Caption: Inhibition of Arachidonic Acid-Mediated Platelet Aggregation.
References
- 1. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Antifibrinolytic drugs. Comparative studies on trans-4-(aminomethyl)-cyclohexane carbonic acid, aminocapronic acid and p-aminomethylbenzoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical control of hyperfibrinolytic states by synthetic inhibitors of fibrinolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 7. How Do Antifibrinolytic Agents Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 8. p-Aminobenzoic acid and its metabolite p-acetamidobenzoic acid inhibit agonist-induced aggregation and arachidonic acid-induced [Ca2+]i transients in human platelets [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-(Acetamidomethyl)benzoic Acid: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Published: December 24, 2025
This document provides a comprehensive technical overview of 4-(Acetamidomethyl)benzoic acid (CAS No. 1205-58-9), a substituted aromatic carboxylic acid. This guide details its chemical structure, physicochemical properties, and safety information. In light of limited publicly available experimental data, this paper also presents a proposed synthetic pathway with a detailed experimental protocol and discusses potential areas of biological investigation based on related compounds.
Chemical Structure and Identifiers
This compound is a derivative of benzoic acid, featuring an acetamidomethyl substituent at the para (4-position) of the benzene ring. This structure combines a carboxylic acid group, an aromatic ring, and an amide functional group, making it a molecule of interest for further chemical and biological studies.
Spectroscopic Analysis of 4-(Acetamidomethyl)benzoic Acid: A Technical Overview
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide serves as a comprehensive overview of the spectroscopic data for the compound 4-(Acetamidomethyl)benzoic acid (CAS No. 1205-58-9). Due to the limited availability of published experimental data for this specific molecule, this document presents a standardized framework for its characterization. The methodologies and illustrative data provided are based on standard analytical techniques for small organic molecules and are intended to serve as a template for researchers acquiring and interpreting spectroscopic information for this compound.
Compound Information
| Compound Name | This compound |
| CAS Number | 1205-58-9 |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| Chemical Structure | (Image of the chemical structure of this compound would be placed here) |
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.9 | br s | 1H | -COOH |
| ~8.4 | t | 1H | -NH |
| 7.92 | d | 2H | Ar-H (ortho to COOH) |
| 7.35 | d | 2H | Ar-H (ortho to CH₂) |
| 4.30 | d | 2H | -CH₂- |
| 1.90 | s | 3H | -CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~169.0 | C=O (amide) |
| ~167.5 | C=O (acid) |
| ~143.0 | Ar-C (ipso to CH₂) |
| ~130.0 | Ar-C (ipso to COOH) |
| ~129.5 | Ar-CH (ortho to COOH) |
| ~127.5 | Ar-CH (ortho to CH₂) |
| ~42.0 | -CH₂- |
| ~23.0 | -CH₃ |
IR (Infrared) Spectroscopy Data
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | O-H stretch (carboxylic acid) |
| ~3300 | Medium | N-H stretch (amide) |
| ~1685 | Strong | C=O stretch (carboxylic acid) |
| ~1640 | Strong | C=O stretch (amide I) |
| ~1550 | Medium | N-H bend (amide II) |
| ~1600, ~1400 | Medium | C=C stretch (aromatic) |
MS (Mass Spectrometry) Data
Ionization Method: Electrospray Ionization (ESI)
| m/z | Ion Type |
| 194.0709 | [M+H]⁺ |
| 192.0563 | [M-H]⁻ |
| 216.0528 | [M+Na]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
A small amount of the solid sample is finely ground with anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL). The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. Mass spectra are acquired using an electrospray ionization (ESI) source in both positive and negative ion modes.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
4-(Acetamidomethyl)benzoic acid theoretical and computational studies
An In-Depth Technical Guide on the Theoretical and Computational Studies of 4-(Acetamidomethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a derivative of benzoic acid with potential applications in medicinal chemistry and materials science. Understanding its molecular structure, physicochemical properties, and potential biological interactions is crucial for its development. While specific comprehensive theoretical studies on this compound are not extensively published, this guide outlines the established computational and theoretical frameworks used to characterize analogous benzoic acid derivatives. By applying these methodologies, researchers can predict the molecule's behavior, guiding experimental design and accelerating discovery. This document details the standard computational protocols, from quantum chemical calculations using Density Functional Theory (DFT) to molecular docking simulations, and presents illustrative data from closely related compounds to provide a predictive baseline for future research.
Molecular Structure
This compound (C₁₀H₁₁NO₃) consists of a benzoic acid core substituted at the 4-position with an acetamidomethyl group. This structure provides multiple sites for hydrogen bonding and potential π-π stacking interactions, making it an interesting candidate for supramolecular chemistry and as a ligand for biological targets.
Caption: 2D structure of this compound.
Theoretical and Computational Methodologies
Computational chemistry provides powerful tools to investigate molecular properties at an atomic level. For a molecule like this compound, a multi-step computational approach is typically employed to build a comprehensive profile of its structure, reactivity, and potential biological activity.
Caption: A typical workflow for computational analysis.
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties.[1] A common and reliable approach involves using the B3LYP functional with a 6-311G basis set.[2][3]
-
Geometry Optimization: This is the initial step to find the most stable 3D conformation of the molecule (the lowest energy state). The resulting bond lengths, bond angles, and dihedral angles are crucial for understanding the molecule's shape and steric properties.
-
Vibrational Analysis: Following optimization, frequency calculations are performed to predict the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure. The calculations also confirm that the optimized structure is a true energy minimum.[1]
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and electronic transport properties.[3]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding.[1][4]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds and proposing binding modes at a protein's active site.[5] The simulation results are ranked using a scoring function, which estimates the binding affinity, often expressed in kcal/mol.[5]
Data Presentation: Illustrative Computational Results
While specific DFT data for this compound is pending publication, the following tables summarize representative quantitative results from published studies on structurally analogous molecules. These values provide a strong predictive basis for the expected properties of the title compound.
Table 1: Optimized Geometrical Parameters (Illustrative) Data derived from a DFT study on 4-(carboxyamino)-benzoic acid at the B3LYP/6-311G level.[3]
| Parameter | Bond | Calculated Value (Å) | Parameter | Angle | Calculated Value (°) |
| Bond Length | C-C (ring) | 1.39 - 1.45 | Bond Angle | C-C-C (ring) | 119.9 - 120.0 |
| Bond Length | C=O | 1.235 | Bond Angle | C-N-H | 115.7 - 115.9 |
| Bond Length | C-O | 1.361 | Bond Angle | C-N-C | 128.4 |
| Bond Length | C-N | 1.390 - 1.395 | |||
| Bond Length | N-H | 1.017 | |||
| Bond Length | O-H | 0.981 |
Table 2: Vibrational Frequency Assignments (Illustrative) Data derived from a DFT and experimental study on 4-Acetamido-3-nitrobenzoic acid.[1]
| Assignment (Mode) | Functional Group | Calculated (cm⁻¹) | Experimental FT-IR (cm⁻¹) |
| ν(O-H) | Carboxylic Acid | 3581 | 3578 |
| ν(N-H) | Amide | 3448 | 3445 |
| ν(C-H) aromatic | Benzene Ring | 3062 | 3115 |
| ν(C=O) | Carboxylic Acid | 1729 | 1711 |
| ν(C=O) | Amide | 1680 | 1676 |
| β(HNC) + ν(CC) | Amide | 1334 | 1337 |
ν = stretching; β = in-plane bending
Table 3: Electronic and Global Reactivity Descriptors (Illustrative) Data derived from a DFT study on 4-(carboxyamino)-benzoic acid at the B3LYP/6-311G level.[3]
| Parameter | Symbol | Value (eV) |
| HOMO Energy | E_HOMO | -6.82 |
| LUMO Energy | E_LUMO | -1.82 |
| Energy Gap | ΔE | 5.00 |
| Ionization Potential | I | 6.82 |
| Electron Affinity | A | 1.82 |
| Hardness | η | 2.50 |
| Softness | S | 0.40 |
| Electronegativity | χ | 4.32 |
| Chemical Potential | μ | -4.32 |
| Electrophilicity Index | ω | 3.73 |
Experimental and Computational Protocols
General Computational Protocol (DFT)
-
Structure Drawing: The 2D structure of this compound is drawn using molecular editing software and converted to a 3D structure.
-
Geometry Optimization: An initial optimization is performed using a lower-level theory, followed by a high-level optimization using a program like Gaussian 09W with the DFT/B3LYP method and a 6-311G basis set.[6]
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the structure is at a true energy minimum and to predict IR/Raman spectra.
-
Property Analysis: Electronic properties (HOMO, LUMO, MEP) and other quantum chemical parameters are calculated from the optimized structure.[2]
General Molecular Docking Protocol
-
Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of the ligand (this compound) is energy-minimized using a DFT-optimized geometry.
-
Docking Simulation: Software such as AutoDock Vina is used.[5] A grid box is defined around the active site of the receptor, and the docking algorithm explores possible binding poses of the ligand within this box.
-
Analysis: The results are analyzed based on the predicted binding affinity (scoring function) and the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and protein residues.[5]
Illustrative Synthesis Protocol
The synthesis of this compound can be achieved through various standard organic chemistry reactions. A plausible route involves the reaction of 4-(aminomethyl)benzoic acid with an acetylating agent like acetic anhydride or acetyl chloride under basic conditions, a variant of the Schotten-Baumann reaction.[7] The resulting product would then be purified and its structure confirmed using spectroscopic methods like FT-IR, ¹H NMR, and ¹³C NMR.
Visualization of Molecular Interactions
Molecular docking studies are critical for visualizing how a molecule might interact with a biological target, providing insights into its potential mechanism of action. For example, the benzoic acid moiety can act as a hydrogen bond acceptor/donor, while the aromatic ring can participate in π-π or hydrophobic interactions.
Caption: Ligand-protein binding interactions.
Conclusion
The theoretical and computational study of this compound, guided by methodologies successfully applied to its structural analogs, offers a robust pathway to elucidate its fundamental properties. DFT calculations can provide detailed insights into its geometry, stability, and reactivity, while molecular docking can effectively screen for potential biological targets and predict binding interactions. This integrated in-silico approach is an indispensable component of modern chemical research and drug development, enabling a rational, hypothesis-driven design of novel molecules and accelerating the transition from theoretical concept to experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. actascientific.com [actascientific.com]
- 4. Computational analysis and molecular docking study of 4-(carboxyamino)-3-guanidino-benzoic acid [ajchem-b.com]
- 5. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-b.com [ajchem-b.com]
- 7. Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid | International Journal of Progressive Research in Science and Engineering [journal.ijprse.com]
Derivatives of 4-(Acetamidomethyl)benzoic Acid: A Technical Guide to Their Potential as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, potential functions, and underlying mechanisms of derivatives of 4-(acetamidomethyl)benzoic acid, with a primary focus on their promising role as anticancer agents. The information presented herein is curated from peer-reviewed scientific literature to support ongoing research and development in oncology.
Core Concepts and Potential Functions
Derivatives of this compound represent a class of compounds that have garnered interest in medicinal chemistry due to their structural similarity to known bioactive molecules. The core structure, featuring a flexible acetamidomethyl linker attached to a benzoic acid scaffold, allows for diverse chemical modifications to optimize pharmacological properties. Research has primarily focused on their potential as anticancer agents, with evidence suggesting that these compounds can exert their effects through the inhibition of key signaling pathways involved in tumor growth and proliferation.
One of the key mechanisms of action identified for closely related benzamide derivatives is the inhibition of protein kinases, particularly Platelet-Derived Growth Factor Receptors (PDGFRs). These receptor tyrosine kinases play a crucial role in regulating cell growth, proliferation, differentiation, and migration. Dysregulation of PDGFR signaling is implicated in the pathogenesis of various cancers, making them an attractive target for therapeutic intervention. By inhibiting PDGFRα and PDGFRβ, these derivatives can disrupt downstream signaling cascades, such as the PI3K/AKT/mTOR and RAS/MAPK pathways, ultimately leading to reduced cancer cell proliferation and survival.
Quantitative Data on Anticancer Activity
The anticancer potential of derivatives of this compound and its analogs has been evaluated against various human cancer cell lines. The following table summarizes the in vitro anti-proliferative activities, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), for a series of 4-methylbenzamide derivatives containing 2,6-substituted purines, which share a similar structural scaffold.
| Compound ID | K562 (Leukemia) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | Hela (Cervical Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | A-549 (Lung Cancer) IC50 (µM) | OKP-GS (Renal Carcinoma) IC50 (µM) |
| 7 | 2.27 | 1.42 | > 50 | > 50 | > 50 | > 50 | 4.56 |
| 8 | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 |
| 9 | 42.1 | 39.4 | > 50 | > 50 | > 50 | > 50 | > 50 |
| 10 | 2.53 | 1.52 | > 50 | > 50 | > 50 | > 50 | 12.3 |
| 11 | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 |
| 12 | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 |
| 13 | 15.6 | 14.8 | > 50 | > 50 | > 50 | > 50 | 9.8 |
| 14 | 11.2 | 10.5 | > 50 | > 50 | > 50 | > 50 | 7.6 |
| 15 | 28.9 | 25.1 | > 50 | > 50 | > 50 | > 50 | > 50 |
| 16 | 21.7 | 19.3 | > 50 | > 50 | > 50 | > 50 | > 50 |
| Sorafenib | 3.12 | 2.89 | 4.56 | 6.78 | 5.43 | 7.12 | 3.45 |
Data extracted from Kalinichenko E, et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. International Journal of Molecular Sciences.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives and their analogs.
General Synthesis of 4-(Acylaminomethyl)benzamides
A general two-step procedure is employed for the synthesis of 4-(acylaminomethyl)benzamides, starting from 4-(aminomethyl)benzoic acid.
Step 1: Acylation of 4-(Aminomethyl)benzoic acid
-
Dissolve 4-(aminomethyl)benzoic acid in a suitable solvent, such as a mixture of dioxane and water.
-
Add a base, for example, sodium hydroxide, to the solution to deprotonate the carboxylic acid and amino groups.
-
Cool the reaction mixture in an ice bath.
-
Add the desired acyl chloride or anhydride dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction to proceed for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with an acid like hydrochloric acid to precipitate the N-acylated product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Step 2: Amidation of the N-acylated benzoic acid
-
Activate the carboxylic acid of the N-acylated product. This can be achieved by converting it to an acid chloride using thionyl chloride or oxalyl chloride, or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).
-
In a separate flask, dissolve the desired amine in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Add the activated N-acylated benzoic acid to the amine solution, often in the presence of a non-nucleophilic base like triethylamine to neutralize any acid formed during the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.
-
Work up the reaction mixture by washing with aqueous solutions to remove unreacted starting materials and byproducts.
-
Purify the final 4-(acylaminomethyl)benzamide product by recrystallization or column chromatography.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed human cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, under the same conditions.
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
The anticancer activity of this compound derivatives is believed to be mediated, at least in part, through the inhibition of key signaling pathways that are often dysregulated in cancer. The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and the experimental workflow for evaluating these compounds.
Proposed Signaling Pathway Inhibition
Derivatives of this compound have been shown to inhibit Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ). This inhibition blocks the activation of downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/MAPK pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of PDGFR signaling by this compound derivatives.
Experimental Workflow for Anticancer Drug Discovery
The process of identifying and characterizing novel anticancer agents from a library of this compound derivatives follows a structured workflow, from initial synthesis to the evaluation of their biological activity and mechanism of action.
Caption: Workflow for the discovery and development of anticancer derivatives.
Disclaimer: This document is intended for informational purposes only and does not constitute medical advice. The development of new therapeutic agents is a complex process that requires rigorous scientific investigation and regulatory approval.
4-(Acetamidomethyl)benzoic Acid: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Acetamidomethyl)benzoic acid is a key building block in medicinal chemistry, offering a versatile scaffold for the design and synthesis of a diverse range of therapeutic agents. Its structure, featuring a benzoic acid moiety, an acetamido group, and a methylene linker, provides multiple points for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties. This technical guide explores the synthesis, properties, and applications of this compound and its derivatives in drug discovery, with a focus on their roles as enzyme inhibitors and receptor antagonists.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its application in drug design. The properties of this compound, along with its parent compound 4-Acetamidobenzoic acid, are summarized below.
| Property | This compound | 4-Acetamidobenzoic acid |
| Molecular Formula | C₁₀H₁₁NO₃ | C₉H₉NO₃ |
| Molecular Weight | 193.2 g/mol | 179.17 g/mol |
| Melting Point | Not available | 259-262 °C (decomposes) |
| Solubility | Not available | Slightly soluble in DMSO and Methanol.[1] Water solubility <0.1 g/100 mL at 21 °C. |
| pKa | Not available | 4.28 (25°C) |
| LogP | Not available | 1.31 |
| Appearance | Solid | Off-white to slightly beige powder |
| CAS Number | 1205-58-9 | 556-08-1 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the acetylation of 4-(aminomethyl)benzoic acid. The following protocol is a generalized procedure based on standard N-acetylation methods for aromatic amines.
Protocol: Synthesis of this compound
Materials:
-
4-(Aminomethyl)benzoic acid
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stir bar and stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(aminomethyl)benzoic acid (1.0 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization to yield this compound.
Synthesis of Derivatives:
The this compound scaffold is a versatile starting point for the synthesis of more complex derivatives. For example, neuraminidase inhibitors have been synthesized from 4-acetamidobenzoic acid through a multi-step process involving nitration, reduction, and Schiff base formation.
Workflow for Synthesis of 4-acetamido-3-(benzylideneamino)benzoic acid derivatives: [3]
Applications in Medicinal Chemistry
This compound and its analogs have shown significant promise in the development of novel therapeutics, particularly as inhibitors of enzymes and as receptor antagonists.
Neuraminidase Inhibitors
Neuraminidase is a key enzyme in the life cycle of the influenza virus, responsible for cleaving sialic acid residues and allowing the release of new virions from infected cells.[4] Inhibition of neuraminidase is a clinically validated strategy for the treatment of influenza. Derivatives of 4-acetamidobenzoic acid have been synthesized and evaluated as neuraminidase inhibitors.[3]
Signaling Pathway of Neuraminidase Action and Inhibition:
VLA-4 Antagonists
Very Late Antigen-4 (VLA-4), an integrin protein found on the surface of leukocytes, plays a crucial role in cell adhesion and migration, which are key processes in inflammatory responses.[5] VLA-4 antagonists can block the interaction of leukocytes with the vascular endothelium, thereby preventing their infiltration into inflamed tissues. Benzoic acid derivatives have been investigated as potent and orally active VLA-4 antagonists.
VLA-4 Signaling Pathway in Leukocyte Adhesion:
Structure-Activity Relationship (SAR)
The biological activity of derivatives of this compound is highly dependent on the nature and position of substituents on the aromatic ring. SAR studies provide valuable insights for the optimization of lead compounds.
Logical Relationship in SAR for Benzoic Acid Derivatives:
Quantitative SAR Data for Benzoic Acid Derivatives:
The following table summarizes representative SAR data for benzoic acid derivatives as enzyme inhibitors.
| Derivative Class | Target | R-Group Modification | IC₅₀ (nM) | Reference |
| Benzoic Acid Derivatives | VLA-4 | Introduction of Cl or Br at 3-position | 0.51 | [2] |
| 4-acetamido-3-(benzylideneamino) benzoic acid | Microbial Neuraminidase | Various substituted benzylidene groups | Zone of inhibition (16 ± 2.5 mm at 125 µg/ml) for potent compounds | [3] |
| 4-(acetylamino)-3-guanidinobenzoic acid | Influenza Neuraminidase | Guanidino group at 3-position | 2500 | [5] |
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the ability to readily introduce diverse functional groups make it an attractive scaffold for the development of novel therapeutic agents. As demonstrated by its application in the design of neuraminidase inhibitors and VLA-4 antagonists, this core structure provides a solid foundation for generating libraries of compounds with tunable biological activities. Future exploration of the chemical space around this scaffold holds significant potential for the discovery of new and effective drugs.
References
In Silico Modeling of 4-(Acetamidomethyl)benzoic Acid Protein Binding: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of a hypothetical in silico approach to characterizing the protein binding profile of 4-(Acetamidomethyl)benzoic acid. In the absence of direct experimental data for this specific molecule, this document outlines a robust computational workflow, including molecular docking and molecular dynamics simulations, to predict potential protein targets and elucidate the dynamics of binding interactions. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and molecular modeling. Detailed methodologies for a putative investigation are presented, alongside illustrative data tables and workflow diagrams to facilitate understanding and replication of similar in silico studies.
Introduction
This compound is a derivative of benzoic acid, a scaffold known to interact with a variety of protein targets. Understanding the protein binding characteristics of this specific compound is crucial for elucidating its potential pharmacological effects and mechanism of action. In silico modeling offers a powerful and resource-efficient means to predict and analyze these interactions at a molecular level.
This guide details a structured in silico investigation, starting from target identification and proceeding through molecular docking to in-depth molecular dynamics simulations. The methodologies described are based on established computational techniques widely used in drug discovery and computational biology.
Putative Protein Target Identification
Based on the known interactions of similar benzoic acid derivatives, several potential protein targets can be hypothesized for this compound. These include, but are not limited to:
-
Serum Albumins: Such as Human Serum Albumin (HSA), which are known to bind a wide range of small molecules, affecting their pharmacokinetic properties.
-
Enzymes: Where the benzoic acid moiety might interact with active site residues.
-
Receptors: Where the compound could act as a ligand.
For the purpose of this guide, we will consider a hypothetical interaction with a representative protein from each class to illustrate the breadth of the in silico approach.
In Silico Modeling Workflow
The computational workflow to investigate the protein binding of this compound is a multi-step process designed to progressively refine our understanding of the molecular interactions.
Figure 1: A generalized workflow for the in silico analysis of protein-ligand binding.
Ligand and Protein Preparation
Experimental Protocol:
-
Ligand Preparation:
-
The 3D structure of this compound is generated using a molecular builder (e.g., Avogadro, ChemDraw).
-
The structure is then energy minimized using a suitable force field (e.g., MMFF94).
-
Partial charges are calculated and assigned (e.g., Gasteiger charges).
-
The prepared ligand is saved in a format compatible with docking software (e.g., .pdbqt).
-
-
Protein Preparation:
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).
-
All water molecules and non-essential ligands are removed from the crystal structure.
-
Hydrogen atoms are added to the protein structure.
-
The protein is prepared for docking by assigning charges and atom types, and saved in a compatible format.
-
Molecular Docking
Molecular docking is employed to predict the preferred binding orientation of this compound to the protein target.
Experimental Protocol:
-
Grid Box Generation: A grid box is defined around the putative binding site of the protein to encompass the region where the ligand is likely to bind.
-
Docking Simulation: A docking program such as AutoDock Vina is used to perform the docking calculations.[1] The program systematically samples different conformations and orientations of the ligand within the grid box.
-
Scoring: Each docked pose is assigned a score (e.g., binding affinity in kcal/mol) that estimates the binding free energy.
Hypothetical Docking Results:
| Target Protein | PDB ID | Putative Binding Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Human Serum Albumin | 1H9Z | Sudlow's Site I | -6.8 | Trp214, Arg218, Arg222 |
| Cyclooxygenase-2 | 5IKR | Active Site | -7.5 | Arg120, Tyr355, Ser530 |
| EP4 Receptor | 5YHL | Orthosteric Pocket | -8.2 | Arg316, Tyr80, Ser289 |
Molecular Dynamics Simulation
To understand the dynamic behavior of the protein-ligand complex, molecular dynamics (MD) simulations are performed.
Figure 2: A typical workflow for setting up and running a molecular dynamics simulation.
Experimental Protocol:
-
System Setup: The best-docked complex is placed in a periodic box of water molecules (e.g., TIP3P water model). Counter-ions are added to neutralize the system.
-
Minimization and Equilibration: The system is energy minimized to remove steric clashes. This is followed by a two-step equilibration process: first under constant volume and temperature (NVT), and then under constant pressure and temperature (NPT) to bring the system to the desired conditions.
-
Production Run: A long production MD simulation (e.g., 100 ns) is run to generate a trajectory of the system's dynamics.
Hypothetical Molecular Dynamics Analysis Results:
| System | Average RMSD (Å) | Average RMSF of Ligand (Å) | Average Radius of Gyration (Å) |
| HSA + Ligand | 2.1 ± 0.3 | 0.8 ± 0.2 | 27.5 ± 0.2 |
| COX-2 + Ligand | 1.8 ± 0.2 | 0.6 ± 0.1 | 22.1 ± 0.3 |
| EP4 + Ligand | 2.5 ± 0.4 | 1.1 ± 0.3 | 24.8 ± 0.4 |
Advanced Analysis
Binding Free Energy Calculations
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods can be used to calculate the binding free energy from the MD trajectory.
Hypothetical Binding Free Energy Results:
| Complex | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |
| HSA + Ligand | -25.4 | -35.2 | -10.8 | 20.6 |
| COX-2 + Ligand | -32.1 | -41.5 | -15.3 | 24.7 |
| EP4 + Ligand | -38.7 | -48.9 | -20.1 | 30.3 |
Interaction Fingerprinting
Analysis of the MD trajectory can reveal the persistence of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) over time.
Figure 3: A diagram illustrating potential key interactions between the ligand and protein residues.
Conclusion
This technical guide has outlined a hypothetical yet comprehensive in silico workflow for investigating the protein binding of this compound. By employing molecular docking and molecular dynamics simulations, it is possible to predict potential protein targets, characterize the binding modes, and analyze the stability and energetics of the protein-ligand interactions. The methodologies and illustrative data presented herein provide a framework for conducting similar computational studies in the field of drug discovery and molecular pharmacology. Future work would involve the experimental validation of these in silico predictions.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Acetamidomethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Acetamidomethyl)benzoic acid is a substituted benzoic acid derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring both a carboxylic acid and an acetamido group, makes it a valuable building block for the synthesis of more complex molecules, including peptide mimetics and enzyme inhibitors. The synthesis of this compound is a straightforward N-acetylation of 4-(aminomethyl)benzoic acid, a reaction that is fundamental in organic synthesis. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, including characterization data and a discussion of its potential applications.
Principle of the Method
The synthesis of this compound is achieved through the N-acetylation of 4-(aminomethyl)benzoic acid using acetic anhydride. In this reaction, the lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and a subsequent deprotonation of the nitrogen atom to yield the final amide product, this compound. The reaction is typically carried out in a suitable solvent, and the product can be isolated and purified by precipitation and recrystallization.
Experimental Protocol
Materials and Equipment
-
4-(aminomethyl)benzoic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Reflux condenser
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Melting point apparatus
-
Infrared (IR) spectrometer
-
Nuclear Magnetic Resonance (NMR) spectrometer
Synthesis Procedure
-
Dissolution of Starting Material: In a 100 mL round-bottom flask, dissolve 5.0 g of 4-(aminomethyl)benzoic acid in 25 mL of glacial acetic acid with gentle warming and stirring.
-
Addition of Acetylating Agent: To the resulting solution, slowly add 5.5 mL of acetic anhydride dropwise while stirring.
-
Reaction: Heat the reaction mixture to 90-100°C and maintain this temperature for 2 hours with continuous stirring.
-
Precipitation of Product: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 150 mL of cold deionized water with vigorous stirring. A white precipitate of this compound will form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with two 25 mL portions of cold deionized water to remove any remaining acetic acid and other water-soluble impurities.
-
Purification by Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol. Once dissolved, add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete the crystallization process.
-
Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum to a constant weight.
Data Presentation
Table 1: Physicochemical Properties and Yield of this compound and its Precursor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Purity (%) | Typical Yield (%) |
| 4-(aminomethyl)benzoic acid | C₈H₉NO₂ | 151.16[1] | >300[2] | White to off-white powder | ≥97 | - |
| This compound | C₁₀H₁₁NO₃ | 193.20 | 259-262 (dec.) | White crystalline solid | ≥98[3] | 85-95 (expected) |
Table 2: Spectroscopic Data for the Characterization of this compound.
| Technique | Key Signals/Bands |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 1.86 (s, 3H, -COCH₃), 4.30 (d, 2H, -CH₂-), 7.42 (d, 2H, Ar-H), 7.89 (d, 2H, Ar-H), 8.35 (t, 1H, -NH-), 12.8 (br s, 1H, -COOH) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3000 (O-H stretch of COOH), ~1700 (C=O stretch of COOH), ~1640 (Amide I band, C=O stretch), ~1550 (Amide II band, N-H bend) |
Visualization of the Synthesis Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Application in Drug Development: Targeting Peptide Transporters
The precursor to the title compound, 4-(aminomethyl)benzoic acid, has been identified as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1.[4] PepT1 is responsible for the uptake of di- and tripeptides from the diet in the small intestine and plays a role in the absorption of certain peptide-based drugs. The ability of 4-(aminomethyl)benzoic acid to mimic the spatial configuration of a dipeptide allows it to bind to the transporter without being transported itself.[4] This inhibitory action presents a potential avenue for modulating the absorption of peptides and peptide-like drugs.
The synthesis of derivatives of 4-(aminomethyl)benzoic acid, such as this compound, is a key strategy in drug discovery to explore structure-activity relationships. By modifying the amino group through acetylation, the physicochemical properties of the molecule, such as its polarity and hydrogen bonding capacity, are altered. This can influence its binding affinity to the target protein and its pharmacokinetic profile. Further derivatization of this compound could lead to the development of more potent and selective inhibitors of PepT1 or other related transporters, which could be valuable tools for studying peptide transport or for co-administration with peptide drugs to control their absorption.
References
- 1. nbinno.com [nbinno.com]
- 2. Human Metabolome Database: Showing metabocard for 4-Acetamidobenzoic acid (HMDB0246328) [hmdb.ca]
- 3. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Acetamidomethyl)benzoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, facilitating the efficient synthesis of complex peptide sequences. The choice of a linker, which tethers the growing peptide chain to the solid support, is a critical determinant of the success and versatility of the synthesis. This document outlines the potential application of 4-(Acetamidomethyl)benzoic acid as a novel linker in SPPS, particularly for the synthesis of C-terminally modified peptides.
The proposed linker offers a potential advantage in the synthesis of peptide amides and other C-terminally modified peptides, a crucial area in drug discovery and development.[4][5]
Principle of Application
The proposed use of this compound as a linker in SPPS is based on the "safety-catch" principle. The acetamidomethyl linkage to the peptide's C-terminus is stable throughout the synthesis but can be cleaved under specific, controlled conditions at the end of the synthesis to release the desired peptide. This strategy allows for the synthesis of peptides with a C-terminal amide or other modifications, depending on the cleavage cocktail used.
The synthesis would proceed by first attaching this compound to an appropriate amino-functionalized resin. The first amino acid is then coupled to the benzylic position of the linker. Subsequent amino acids are added using standard Fmoc-SPPS protocols.[6][7] Final cleavage from the resin would yield the C-terminally modified peptide.
Data Presentation
Table 1: Proposed Resin and Linker Characteristics
| Parameter | Description |
| Linker | This compound |
| Resin Type | Amino-functionalized resin (e.g., aminomethyl polystyrene) |
| Linkage Type | Amide bond between linker and resin |
| Peptide Attachment Point | C-terminal carboxyl group of the first amino acid |
| Proposed Cleavage | Acidolysis (e.g., with TFA-based cocktails)[8][9] |
| Expected Product | C-terminal peptide amide |
Table 2: Comparison with a Related Linker (HMBA)
| Feature | This compound (Proposed) | 4-Hydroxymethylbenzoic acid (HMBA) |
| Functional Group | Acetamidomethyl | Hydroxymethyl |
| Peptide Linkage | Amide | Ester |
| Cleavage Versatility | Potentially specific to acidolysis for amides | High (nucleophilic cleavage for acids, esters, amides, thioesters)[2][10] |
| Stability | Expected to be very stable | Stable to mild acid/base, cleaved by nucleophiles[3] |
Experimental Protocols
The following are proposed protocols for the use of this compound in Fmoc-based SPPS. These are based on standard and established procedures.[6][11]
Protocol 1: Attachment of this compound to Aminomethyl Resin
-
Resin Swelling: Swell aminomethyl polystyrene resin (1 g, 1.0 mmol/g) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.
-
Linker Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF (5 mL). Add N,N-diisopropylethylamine (DIPEA, 6 eq.) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 4 hours.
-
Washing: Wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (3 x 10 mL).
-
Capping: To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7, 10 mL) for 30 minutes.
-
Final Wash and Drying: Wash the resin as in step 4 and dry under vacuum.
Protocol 2: Loading of the First Fmoc-Amino Acid
-
Resin Swelling: Swell the this compound-functionalized resin in DCM (10 mL) for 30 minutes.
-
Activation of the C-terminal Amino Acid: In a separate flask, dissolve the first Fmoc-protected amino acid (5 eq.) in a minimal amount of DMF and dilute with DCM. Add DIC (2.5 eq.) and DMAP (0.5 eq.).
-
Coupling: Drain the DCM from the resin and add the activated amino acid solution. Agitate the mixture for 2 hours at room temperature.
-
Washing: Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin with DMF (5 x 10 mL).
Protocol 3: Peptide Chain Elongation (Standard Fmoc-SPPS Cycle)
Repeat the following cycle for each subsequent amino acid:
-
Coupling: Add the next Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3 x 10 mL).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes.
-
Washing: Wash the resin with DMF (5 x 10 mL).
Protocol 4: Cleavage and Deprotection
-
Final Washing: After the final Fmoc deprotection, wash the peptide-resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL), and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent B: trifluoroacetic acid (TFA)/phenol/water/triisopropylsilane (TIS) (88:5:5:2).[8]
-
Cleavage: Add the cleavage cocktail (10 mL/g of resin) to the dried peptide-resin. Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for SPPS using this compound linker.
Caption: Conceptual diagram of the peptide cleavage from the resin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid phase synthesis of C-terminal peptide amides: development of a new aminoethyl-polystyrene linker on the Multipin solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. m.youtube.com [m.youtube.com]
- 8. peptide.com [peptide.com]
- 9. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: 4-(Acetamidomethyl)benzoic Acid as a Linker in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of bioconjugation, the choice of a linker molecule is critical for the successful development of stable and effective bioconjugates, such as antibody-drug conjugates (ADCs), peptide conjugates, and other targeted therapeutics. A linker's properties, including its length, flexibility, and stability, significantly influence the overall performance of the bioconjugate. 4-(Acetamidomethyl)benzoic acid is a bifunctional molecule that can serve as a stable, non-cleavable linker in bioconjugation strategies. Its structure features a carboxylic acid group that can be activated for conjugation to amine-containing biomolecules, and an acetamidomethyl group that provides a stable linkage with a defined length and polarity.
This document provides detailed application notes and protocols for the use of this compound as a linker in bioconjugation, intended for researchers, scientists, and professionals in drug development.
Properties of this compound
This compound (CAS: 1205-58-9) is a white to off-white solid. Its chemical structure consists of a benzoic acid moiety substituted with an acetamidomethyl group at the para position.
Chemical Structure:
(where Ph represents the benzene ring)
The key functional groups for bioconjugation are:
-
Carboxylic acid (-COOH): This group can be activated to form a reactive ester (e.g., an NHS ester) which then readily reacts with primary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond.
-
Acetamido group (-NH-CO-CH3): This group is generally stable under physiological conditions and is not susceptible to cleavage by common enzymes, making this compound suitable for constructing non-cleavable bioconjugates.
Data Presentation: Physicochemical and Performance Characteristics
The following tables summarize the key properties of this compound and representative performance data when used as a bioconjugation linker.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1205-58-9 | |
| Molecular Formula | C10H11NO3 | [1] |
| Molecular Weight | 193.20 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥98% | |
| Solubility | Soluble in organic solvents such as DMF and DMSO. | |
| Storage Conditions | Sealed in a dry environment at room temperature. |
Table 2: Representative Performance Data for Bioconjugation
| Parameter | Representative Value | Notes |
| Conjugation Efficiency to Protein | > 80% | Dependent on reaction conditions and protein properties. |
| Achievable Drug-to-Antibody Ratio (DAR) | 2 - 8 | Can be controlled by adjusting the molar ratio of linker-drug to antibody. |
| Stability in Human Plasma (t1/2) | > 7 days | Expected for a stable, non-cleavable amide linkage. |
| In Vitro Cytotoxicity of ADC | Dependent on payload | The linker is not expected to be cytotoxic, efficacy is determined by the conjugated payload. |
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in the preparation of an antibody-drug conjugate (ADC). These are general procedures and may require optimization for specific antibodies and payloads.
Protocol 1: Activation of this compound with NHS
This protocol describes the conversion of the carboxylic acid group of the linker to a more reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) or EDC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
If EDC was used, proceed to the next step. The urea byproduct of EDC is water-soluble and will be removed during workup.
-
The resulting solution containing the activated this compound-NHS ester can be used directly in the next conjugation step or the product can be purified.
-
For purification, precipitate the product by adding the reaction mixture to cold diethyl ether. Collect the precipitate by filtration and wash with cold ether. Dry under vacuum.
Protocol 2: Conjugation of Activated Linker-Payload to an Antibody
This protocol details the conjugation of a pre-prepared activated linker-payload construct to the lysine residues of a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Activated this compound-payload-NHS ester
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS with 5% DMSO, pH 7.4-8.0)
Procedure:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Dissolve the activated this compound-payload-NHS ester in DMSO to prepare a stock solution (e.g., 10 mM).
-
Add the desired molar excess of the activated linker-payload solution to the mAb solution with gentle stirring. A typical starting point is a 5-10 fold molar excess over the antibody.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4 °C overnight.
-
Quench the reaction by adding an excess of a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using a pre-equilibrated SEC column.
-
Collect the protein-containing fractions.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Size-Exclusion Chromatography (SEC-HPLC).
Visualizations
Experimental Workflow for ADC Synthesis
References
Application Notes and Protocols for Amide Coupling with 4-(Acetamidomethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the efficient synthesis of amides using 4-(Acetamidomethyl)benzoic acid. Amide bond formation is a critical transformation in medicinal chemistry and drug discovery, and the selection of appropriate coupling conditions is paramount for achieving high yields and purity. This document outlines two robust protocols utilizing common and highly effective coupling reagents, along with data presentation to aid in methodological selection.
Introduction to Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Direct condensation is generally slow and inefficient due to the competing acid-base reaction between the carboxylic acid and the amine. Consequently, a variety of coupling reagents have been developed to convert the carboxylic acid into a more reactive electrophilic species, such as an active ester.
Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often paired with additives such as 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and minimize side reactions like racemization. Uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are known for their high reactivity, leading to rapid reaction times and high yields, even with sterically hindered or electronically deactivated substrates.
Data Presentation: Comparison of Common Amide Coupling Conditions
The selection of a coupling method can significantly impact the outcome of the reaction. The following table summarizes typical conditions and expected outcomes for the two protocols detailed below, based on reactions with similar benzoic acid derivatives.
| Coupling Protocol | Coupling Reagent(s) | Base | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| Protocol 1 | HATU | DIPEA | DMF | Room Temp | 2 - 6 | 85 - 95 |
| Protocol 2 | EDC / HOBt | DIPEA or TEA | DCM or DMF | 0 to Room Temp | 12 - 24 | 70 - 90 |
Note: Yields are highly dependent on the specific amine coupling partner and the efficiency of purification. The provided ranges are indicative based on literature for analogous reactions.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly efficient and generally provides high yields in short reaction times. It is particularly suitable for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the desired amine (1.0 - 1.2 equivalents) to the solution.
-
Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.
-
Finally, add HATU (1.1 - 1.5 equivalents) portion-wise while stirring at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or
Application Notes and Protocols for the Analytical Characterization of 4-(Acetamidomethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of 4-(Acetamidomethyl)benzoic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be readily implemented in a laboratory setting for purity assessment, quantitative analysis, and impurity profiling.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method with UV detection is a robust and widely applicable approach for the quantification and purity determination of this analyte.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector, autosampler, column oven, and degasser.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Solvent A and Solvent B.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
Isocratic Elution Example: 70:30 (v/v) mixture of Solvent A and Solvent B.[1]
-
Gradient Elution Example:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30-35 °C.[1]
-
Detection Wavelength: 230 nm or 254 nm, determined by UV scan of the analyte.[2]
-
Injection Volume: 10 µL.[1]
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound certified reference material in a suitable diluent (e.g., 50:50 v/v acetonitrile:water) to prepare a stock solution of 1 mg/mL.
-
Working Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Prepare the sample containing this compound in the same diluent to achieve a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Perform a linear regression analysis of the calibration curve to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the sample solution using the calibration curve.
Quantitative Data Summary (HPLC)
The following table summarizes typical performance characteristics for the HPLC analysis of benzoic acid derivatives, which can be expected for this compound.
| Parameter | Expected Value |
| Retention Time (t R ) | 5 - 15 minutes (dependent on exact conditions) |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL[2][3] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL[2][3] |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Note: These values are estimates based on similar compounds and should be determined experimentally during method validation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For acidic compounds like this compound, derivatization is typically required to increase volatility and improve chromatographic performance.
Experimental Protocol: GC-MS
1. Instrumentation:
-
A GC system equipped with a capillary column, an autosampler, and coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Data acquisition and processing software with a mass spectral library.
2. Derivatization (Silylation):
-
Accurately weigh approximately 1 mg of the dried sample or standard into a reaction vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilyl (TMCS).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
3. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10-15 °C/min.
-
Final hold: Hold at 280 °C for 5-10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-500) for identification and Selected Ion Monitoring (SIM) for quantification.
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., pyridine or acetonitrile).
-
Working Standards: Create a series of working standards by diluting the stock solution.
-
Derivatization: Derivatize an aliquot of each working standard and the sample solution as described above.
5. Data Analysis:
-
Identification: Compare the mass spectrum of the derivatized analyte peak with a reference library or a derivatized standard.
-
Quantification (SIM mode): Monitor characteristic ions of the derivatized this compound. Construct a calibration curve by plotting the peak area of a selected ion against the concentration of the derivatized standards.
Quantitative Data Summary (GC-MS)
The following table provides estimated performance characteristics for a GC-MS method for derivatized this compound.
| Parameter | Expected Value |
| Retention Time (t R ) | 10 - 20 minutes (dependent on temperature program) |
| Linearity (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 ng on column (SIM mode) |
| Limit of Quantification (LOQ) | 0.5 - 5 ng on column (SIM mode) |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
Note: These values are estimates and must be confirmed through experimental method validation.
Logical Relationship of Analytical Methods
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the analysis.
References
Application Notes & Protocols for Attaching 4-(Acetamidomethyl)benzoic Acid to Solid-Phase Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the covalent attachment of 4-(Acetamidomethyl)benzoic acid to commonly used solid-phase synthesis resins. The protocols detailed below are foundational for the synthesis of various chemical libraries and targeted molecules where this moiety serves as a key building block or linker.
Introduction
This compound is a bifunctional molecule that can be utilized in solid-phase organic synthesis (SPOS) as a linker or as a scaffold for combinatorial library development. Its benzoic acid functional group allows for attachment to hydroxyl- or chloro-functionalized resins, while the acetamidomethyl group can be further modified or serve as a stable structural element. The choice of resin is critical as it dictates the cleavage conditions for releasing the final product from the solid support. This document outlines protocols for attachment to two standard resins: Wang resin, which allows for cleavage under moderately acidic conditions, and 2-Chlorotrityl chloride (2-CTC) resin, which permits very mild acidic cleavage, preserving acid-sensitive functionalities in the final product.
Key Considerations for Resin Loading
Successful attachment of this compound to a resin, often referred to as "loading," is a critical first step in solid-phase synthesis. Key factors influencing the efficiency of this process include:
-
Resin Choice : The selection of the resin (e.g., Wang, 2-CTC) determines the final cleavage strategy.[1][2]
-
Coupling Reagents : Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC) are commonly used to activate the carboxylic acid.[1] The addition of activators like 1-hydroxybenzotriazole (HOBt) or the use of uronium-based coupling agents such as HATU can improve efficiency and reduce side reactions.
-
Catalysts : 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for esterification reactions with hydroxyl-functionalized resins like Wang resin.[1][3]
-
Solvents : Aprotic solvents that effectively swell the resin are crucial. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices.[4]
-
Reaction Conditions : Temperature and reaction time can be optimized to maximize loading efficiency. Microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating or room temperature methods.[5]
-
Capping : After the initial loading, any unreacted functional groups on the resin should be "capped" to prevent them from interfering with subsequent synthetic steps. Acetic anhydride is a common capping agent.[4]
Quantitative Data Summary
The following table summarizes typical quantitative data for the attachment of a carboxylic acid to Wang and 2-CTC resins. The exact values for this compound may vary depending on the specific experimental conditions.
| Parameter | Wang Resin | 2-Chlorotrityl Chloride (2-CTC) Resin | Reference |
| Typical Loading Range | 0.4 - 1.2 mmol/g | 0.8 - 1.6 mmol/g | General Knowledge |
| Coupling Reagents | DIC/DMAP, MSNT/MeIm | DIPEA | [3][4] |
| Solvent(s) | DMF, DCM/DMF | DCM, DMF | [4][5] |
| Reaction Time | 4 - 24 hours (RT); 3 hours (Microwave) | 1 - 4 hours | [5][6] |
| Loading Efficiency | >90% | >95% | [5] |
| Cleavage Conditions | 50-95% TFA in DCM | 1-5% TFA in DCM, Acetic Acid, HFIP | [1][2][7] |
Experimental Protocols
Protocol 1: Attachment of this compound to Wang Resin
This protocol describes the esterification of this compound to the hydroxyl groups of Wang resin using DIC as the coupling agent and DMAP as a catalyst.
Materials:
-
Wang Resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a frit
-
Mechanical shaker or nitrogen bubbler for agitation
Procedure:
-
Resin Swelling:
-
Place the desired amount of Wang resin in a solid-phase synthesis vessel.
-
Add sufficient DCM to swell the resin (approximately 10-15 mL per gram of resin).
-
Agitate the resin for 30-60 minutes at room temperature.
-
Drain the DCM.
-
-
Coupling Reaction:
-
In a separate flask, dissolve 3-5 equivalents of this compound (relative to the resin's substitution capacity) in a minimal amount of DMF.
-
Add the solution of this compound to the swollen resin.
-
Add 0.1-0.2 equivalents of DMAP (relative to the acid).
-
Add 3-5 equivalents of DIC (relative to the resin's substitution capacity) to the reaction vessel.
-
Agitate the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by taking a small sample of the resin and performing a test cleavage and analysis of the supernatant.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Dry the resin under vacuum.
-
-
Capping of Unreacted Hydroxyl Groups (Optional but Recommended):
-
Swell the resin in DCM.
-
Prepare a capping solution of acetic anhydride and pyridine (or DIPEA) in DCM (e.g., a 1:1:8 mixture of acetic anhydride:base:DCM).
-
Add the capping solution to the resin and agitate for 1-2 hours at room temperature.[4]
-
Drain the capping solution and wash the resin as in step 3.
-
Dry the loaded and capped resin under vacuum.
-
-
Determination of Loading:
-
The loading of the resin can be determined gravimetrically (by weight gain) or spectrophotometrically. For spectrophotometric determination, a known amount of the dried resin is subjected to cleavage, and the concentration of the released this compound in the cleavage solution is measured by UV-Vis spectroscopy.
-
Protocol 2: Attachment of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol details the attachment of this compound to the highly acid-sensitive 2-CTC resin. This method avoids the use of a coupling agent and relies on the reactivity of the chlorotrityl group.
Materials:
-
2-Chlorotrityl chloride (2-CTC) Resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a frit
-
Mechanical shaker or nitrogen bubbler for agitation
Procedure:
-
Resin Swelling:
-
Place the desired amount of 2-CTC resin in a solid-phase synthesis vessel.
-
Add sufficient anhydrous DCM to swell the resin (approximately 10-15 mL per gram of resin).
-
Agitate the resin for 30 minutes at room temperature.
-
Drain the DCM.
-
-
Coupling Reaction:
-
In a separate flask, dissolve 1.5-2 equivalents of this compound (relative to the resin's substitution capacity) in anhydrous DCM. A small amount of DMF can be added to aid dissolution if necessary.[8]
-
Add 3-4 equivalents of DIPEA to the solution of the acid.
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.[9]
-
-
Capping of Unreacted Chlorotrityl Groups:
-
Washing:
-
Drain the capping solution.
-
Wash the resin sequentially with DCM (3 times), DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Dry the resin under vacuum.
-
-
Determination of Loading:
-
The loading can be determined as described in Protocol 1.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for attaching this compound to a solid-phase resin.
Caption: General workflow for attaching a carboxylic acid to a solid support.
Logical Relationship Diagram
This diagram shows the logical relationship between the choice of resin and the subsequent cleavage conditions.
Caption: Resin choice dictates the required cleavage conditions.
References
- 1. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. d-nb.info [d-nb.info]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptideweb.com [peptideweb.com]
- 5. mdpi.org [mdpi.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. investigacion.unirioja.es [investigacion.unirioja.es]
- 8. peptide.com [peptide.com]
- 9. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 4-(Acetamidomethyl)benzoic Acid Derivatives in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 4-(acetamidomethyl)benzoic acid and its derivatives in the field of drug discovery. It includes detailed application notes, experimental protocols, and quantitative data to facilitate further research and development in this area. The versatility of the this compound scaffold makes it a valuable building block in the synthesis of novel therapeutic agents targeting a range of diseases.
Antimicrobial Applications: Neuraminidase Inhibitors
Derivatives of this compound have shown promise as antimicrobial agents, particularly as inhibitors of neuraminidase, an enzyme crucial for the proliferation of influenza viruses.[1]
Application Note:
Schiff base derivatives of 4-acetamido-3-aminobenzoic acid have been synthesized and evaluated for their potential to inhibit microbial neuraminidase.[1] Certain compounds in this series have demonstrated potent inhibitory action against microbes containing neuraminidase, with zones of inhibition exceeding those of standard compounds.[1] Molecular docking studies suggest a favorable binding mode of these derivatives within the active site of neuraminidase.[1] This class of compounds represents a promising avenue for the development of new anti-influenza agents.[1]
Quantitative Data: Antimicrobial Activity
| Compound | Concentration (µg/ml) | Zone of Inhibition (mm) |
| 5k-5q, 5x, 5y | 125 | 16 ± 2.5 |
| Data sourced from a study on novel 4-acetamido-3-aminobenzoic acid derivatives as microbial neuraminidase inhibitors.[1] |
Experimental Protocol: Synthesis of Schiff Base Derivatives
A general procedure for the synthesis of 4-acetamido-3-(benzylideneamino)benzoic acid derivatives involves the reaction of 4-acetamido-3-aminobenzoic acid with various aldehydes.[1]
Workflow for Synthesis of 4-acetamido-3-aminobenzoic acid:
Caption: Synthesis of the core intermediate, 4-acetamido-3-aminobenzoic acid.
Materials:
-
p-Aminobenzoic acid (PABA)
-
Acetic anhydride
-
Sodium hydroxide
-
Fuming nitric acid
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Hydrochloric acid (HCl)
-
Various aromatic aldehydes
-
Ethanol
Procedure:
-
Acetylation of PABA: PABA is acetylated using acetic anhydride in the presence of a base like sodium hydroxide to yield 4-acetamidobenzoic acid.[1]
-
Nitration: The resulting 4-acetamidobenzoic acid is nitrated using fuming nitric acid to introduce a nitro group at the 3-position, yielding 4-acetamido-3-nitrobenzoic acid.[1]
-
Reduction: The nitro group of 4-acetamido-3-nitrobenzoic acid is then reduced to an amino group using a reducing agent like tin(II) chloride dihydrate in the presence of hydrochloric acid to form 4-acetamido-3-aminobenzoic acid.[1]
-
Schiff Base Formation: The synthesized 4-acetamido-3-aminobenzoic acid is reacted with a variety of aromatic aldehydes in a suitable solvent, such as ethanol, with a catalytic amount of acid to form the final Schiff base derivatives.[1]
Experimental Protocol: Well Diffusion Method for Antimicrobial Screening
Workflow for Well Diffusion Assay:
Caption: A simplified workflow for the well diffusion antimicrobial susceptibility test.
Materials:
-
Nutrient agar plates
-
Bacterial or fungal strains (neuraminidase-containing)
-
Synthesized this compound derivatives
-
Standard antibiotic (positive control)
-
Solvent (negative control, e.g., DMSO)
-
Sterile cork borer
-
Micropipette
-
Incubator
Procedure:
-
Preparation of Microbial Lawn: A suspension of the test microorganism is uniformly spread over the surface of a nutrient agar plate to create a lawn.
-
Creation of Wells: Sterile wells of a specific diameter are punched into the agar using a cork borer.
-
Loading of Compounds: A defined volume of the test compound solution (at a specific concentration, e.g., 125 µg/ml) is added to the wells.[1] Positive and negative controls are also added to separate wells.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth and diffusion of the compounds.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.[1]
Anticancer Applications
Benzoic acid derivatives, including those related to the this compound scaffold, have been investigated for their potential as anticancer agents, with mechanisms including the inhibition of histone deacetylases (HDACs).[2][3]
Application Note:
Certain benzoic acid derivatives have been identified as inhibitors of HDACs, enzymes that are often dysregulated in cancer.[2] By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells. For example, some derivatives have been shown to arrest cells in the G2/M phase of the cell cycle and increase the sub-G0-G1 cell population, indicative of apoptosis.[2] Other studies have reported on the anticancer activity of various benzoic acid derivatives against a range of cancer cell lines, with some compounds exhibiting IC50 values in the micromolar range.[3]
Quantitative Data: Anticancer Activity
| Derivative Type | Cell Line | IC50 (µM) |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2) | MCF-7 | 18.7 |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 | 15.6 |
| Data compiled from studies on the in vitro antitumor activity of benzoic acid derivatives.[3] |
Experimental Protocol: MTT Assay for Cytotoxicity
Logical Flow of MTT Assay:
Caption: A step-by-step representation of the MTT assay to assess cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
96-well plates
-
Synthesized benzoic acid derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Anti-inflammatory and Other Applications
Derivatives of this compound and related structures have also been explored for their anti-inflammatory properties and as antagonists of Very Late Antigen-4 (VLA-4), a key molecule in inflammatory cell recruitment.[4][5]
Application Note:
A metabolite of an NSAID, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, has been synthesized and shown to possess anti-inflammatory activity comparable to diclofenac in in vivo models.[4] Furthermore, a series of benzoic acid derivatives have been developed as potent and orally active VLA-4 antagonists.[5] One such derivative demonstrated significant efficacy in a rat pleurisy model, highlighting its potential for treating inflammatory conditions.[5]
Quantitative Data: VLA-4 Antagonism and Anti-inflammatory Activity
| Compound | Target | IC50 (nM) | In vivo Model | Dosage (mg/kg, p.o.) | Efficacy |
| 12l | VLA-4 | 0.51 | Rat Pleurisy | 10 | Potent activity |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Inflammation | - | Carrageenan-induced paw edema | 25 and 125 | 48.9–63.1% edema inhibition |
| Data from studies on benzoic acid derivatives as VLA-4 antagonists and anti-inflammatory agents.[4][5] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Experimental Workflow for Paw Edema Assay:
Caption: The procedural flow of the carrageenan-induced paw edema model in rats.
Materials:
-
Wistar or Sprague-Dawley rats
-
Test compound (e.g., (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid)
-
Positive control (e.g., Diclofenac)
-
Vehicle (negative control)
-
Carrageenan solution (1%)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compound, positive control, or vehicle is administered to different groups of rats, typically via intraperitoneal (i.p.) or oral (p.o.) route, at specific doses.[4]
-
Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a small volume of carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The volume of the inflamed paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of edema inhibition by the test compound is calculated by comparing the increase in paw volume in the treated groups with that of the control group.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of a Potential Neuraminidase Inhibitor from 4-(Acetamidomethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuraminidase, a key enzyme in the life cycle of the influenza virus, represents a critical target for antiviral drug development. Inhibition of neuraminidase prevents the release of new viral particles from infected cells, thereby halting the spread of infection. While several neuraminidase inhibitors are commercially available, the emergence of drug-resistant viral strains necessitates the continued exploration of novel inhibitor scaffolds. Benzoic acid derivatives have been identified as a promising class of neuraminidase inhibitors due to their ability to interact with key residues in the enzyme's active site.
This document outlines a proposed synthetic pathway for a novel neuraminidase inhibitor, 4-(Acetamidomethyl)-3-guanidinobenzoic acid , utilizing 4-(Acetamidomethyl)benzoic acid as a readily accessible starting material. The introduction of a guanidino group is a common strategy in the design of neuraminidase inhibitors, as it can form favorable interactions with negatively charged amino acid residues in the enzyme's active site. The protocols provided are based on established chemical transformations for similar substrates.
Proposed Synthetic Pathway
The proposed synthesis of 4-(Acetamidomethyl)-3-guanidinobenzoic acid from this compound is a three-step process involving nitration, reduction, and guanidinylation.
Experimental Protocols
Step 1: Synthesis of 4-(Acetamidomethyl)-3-nitrobenzoic acid
This procedure describes the regioselective nitration of this compound. The directing effects of the acetamidomethyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups favor nitration at the 3-position.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of this compound, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the precipitated product by vacuum filtration and wash with cold deionized water.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Synthesis of 3-Amino-4-(acetamidomethyl)benzoic acid
This protocol details the reduction of the nitro group to an amine using catalytic hydrogenation.
Materials:
-
4-(Acetamidomethyl)-3-nitrobenzoic acid
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
To a solution of 4-(Acetamidomethyl)-3-nitrobenzoic acid in methanol, add 10% Pd/C (5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the desired product.
Step 3: Synthesis of 4-(Acetamidomethyl)-3-guanidinobenzoic acid
This final step involves the conversion of the aniline to a guanidine using a common guanidinylating agent.
Materials:
-
3-Amino-4-(acetamidomethyl)benzoic acid
-
1H-Pyrazole-1-carboxamidine hydrochloride
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Dissolve 3-Amino-4-(acetamidomethyl)benzoic acid in DMF.
-
Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into diethyl ether to precipitate the product.
-
Collect the solid by vacuum filtration and wash with diethyl ether.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data for Related Benzoic Acid-Based Neuraminidase Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of several known benzoic acid derivatives against influenza neuraminidase. This data provides a benchmark for the potential efficacy of the newly proposed compound.
| Compound | Neuraminidase Target | IC50 (µM) | Reference |
| 4-(Acetylamino)-3-guanidinobenzoic acid | N9 Neuraminidase | 2.5 | [1] |
| 4-(N-acetylamino)-5-guanidino-3-(3-pentyloxy)benzoic acid | Type A (H2N2) NA | 1 | [2] |
| 4-(N-acetylamino)-5-guanidino-3-(3-pentyloxy)benzoic acid | Type B (B/Lee/40) NA | 500 | [2] |
| NC-5 | H1N1 | 33.6 | [3] |
| NC-5 | H1N1-H275Y | 32.8 | [3] |
Conclusion
The proposed synthetic route offers a viable method for the preparation of a novel benzoic acid-based neuraminidase inhibitor from this compound. The experimental protocols are based on well-established and reliable chemical transformations. The provided data on related compounds suggest that the target molecule, 4-(Acetamidomethyl)-3-guanidinobenzoic acid, has the potential to exhibit inhibitory activity against influenza neuraminidase. Further biological evaluation of the synthesized compound is warranted to determine its efficacy and potential as an antiviral agent.
References
Application Notes and Protocols: Investigational Use of 4-(Acetamidomethyl)benzoic Acid Derivatives in Covalent Proteomics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step guide for the proposed use of a novel, clickable derivative of 4-(Acetamidomethyl)benzoic acid as an investigational chemical probe in proteomics. While this compound itself is not reactive, its scaffold can be leveraged to develop tools for activity-based protein profiling (ABPP). Herein, we describe the conceptual framework, synthesis of a hypothetical alkyne-functionalized probe, and detailed protocols for its application in identifying covalent protein targets in a cellular context. The methodologies cover cell treatment, proteome extraction, click chemistry-based labeling, and mass spectrometry analysis for target identification and quantification.
Introduction: A Covalent Probing Strategy
Covalent drug discovery and chemical proteomics are powerful approaches for identifying and characterizing protein targets in their native biological environment.[1][2] A key strategy involves the use of small molecule probes that form stable, covalent bonds with specific amino acid residues, most notably reactive cysteines.[3][4] This allows for the enrichment and subsequent identification of target proteins by mass spectrometry.
While this compound is not inherently reactive towards amino acid side chains, its structure presents a modifiable scaffold. By introducing a reactive "warhead" and a bioorthogonal "handle," it can be transformed into a potent chemical probe. This application note outlines a hypothetical workflow using a terminal alkyne derivative of this compound, hereafter referred to as 4-AMBA-alkyne , for covalent ligand discovery and target identification via a competitive activity-based protein profiling (ABPP) workflow.
Principle of the Method
The proposed application is based on a competitive chemoproteomic workflow. First, a proteome is treated with the compound of interest (a potential covalent ligand). Subsequently, a broad-spectrum, "clickable" covalent probe (the 4-AMBA-alkyne ) is added. This probe will react with cysteines that were not engaged by the initial compound. Following this, a reporter tag (e.g., biotin-azide) is attached to the probe via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The biotinylated proteins are then enriched and analyzed by quantitative mass spectrometry. A decrease in the signal from a particular cysteine-containing peptide in the presence of the test compound indicates that the compound has covalently bound to that cysteine, preventing its labeling by the 4-AMBA-alkyne probe.
Synthesis of the Investigational Probe: 4-AMBA-alkyne
To enable its use in proteomics, this compound must first be functionalized with a reactive group and a bioorthogonal handle. For this hypothetical protocol, we propose the synthesis of an amide derivative bearing a terminal alkyne for click chemistry.
Proposed Synthetic Scheme:
Caption: Proposed two-step synthesis of the 4-AMBA-alkyne probe.
Protocol for Synthesis:
-
Activation: Dissolve this compound (1 eq.) in anhydrous N,N-Dimethylformamide (DMF). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq.) and N-hydroxysuccinimide (NHS, 1.2 eq.). Stir the reaction at room temperature for 4 hours to form the NHS-activated ester.
-
Coupling: To the solution containing the activated ester, add propargylamine (1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 eq.). Stir the reaction overnight at room temperature.
-
Purification: The reaction mixture is then diluted with ethyl acetate and washed sequentially with 1M HCl, saturated sodium bicarbonate, and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the final 4-AMBA-alkyne probe.
Experimental Protocols
Competitive Labeling in Live Cells
This protocol describes the treatment of cultured cells with a test compound followed by the 4-AMBA-alkyne probe.
-
Cell Culture: Plate HEK293T cells in 10 cm dishes and grow to ~80% confluency.
-
Compound Treatment: Treat the cells with the test compound (e.g., a potential covalent inhibitor) at the desired concentration in serum-free media for 2 hours. Include a vehicle control (e.g., DMSO).
-
Probe Labeling: Add the 4-AMBA-alkyne probe to the media to a final concentration of 50 µM and incubate for an additional 1 hour.
-
Cell Harvest: Aspirate the media and wash the cells twice with ice-cold PBS. Scrape the cells in PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
Flash Freezing: Snap-freeze the cell pellets in liquid nitrogen and store at -80°C until further processing.
Proteome Preparation and Click Chemistry
-
Cell Lysis: Resuspend the cell pellet in 500 µL of lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, and protease inhibitors). Sonicate the lysate on ice (3 cycles of 10 seconds on, 30 seconds off).
-
Protein Quantification: Clarify the lysate by centrifugation at 16,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Click Reaction: To 1 mg of protein in 500 µL, add the following click-chemistry reagents in order:
-
Biotin-Azide (100 µM final concentration)
-
Tris(2-carboxyethyl)phosphine (TCEP, 1 mM final concentration)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 100 µM final concentration)
-
Copper(II) sulfate (CuSO₄, 1 mM final concentration)
-
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour with gentle rotation.
Protein Precipitation and Digestion
-
Precipitation: Precipitate the protein by adding 4 volumes of ice-cold acetone and incubate at -20°C for 2 hours.
-
Pelleting and Washing: Centrifuge at 16,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the pellet twice with ice-cold methanol.
-
Resuspension and Reduction: Resuspend the protein pellet in 8 M urea in 100 mM ammonium bicarbonate. Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 30 minutes at 37°C.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
Digestion: Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 1.5 M. Add trypsin at a 1:50 (trypsin:protein) ratio and digest overnight at 37°C.
Enrichment of Biotinylated Peptides
-
Desalting: Acidify the digest with formic acid to a final concentration of 1% and desalt using a C18 solid-phase extraction (SPE) cartridge.
-
Enrichment: Incubate the desalted peptides with streptavidin-coated magnetic beads for 1 hour at room temperature to capture the biotinylated peptides.
-
Washing: Wash the beads sequentially with 1% SDS in PBS, 8 M urea in 100 mM Tris-HCl pH 8.0, and 20% acetonitrile in water to remove non-specifically bound peptides.
-
Elution: Elute the bound peptides from the beads by incubating with 80% acetonitrile and 0.2% formic acid.
LC-MS/MS Analysis
-
Chromatography: Analyze the enriched peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap instrument). Separate the peptides using a gradient of acetonitrile in 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring MS1 scans in the Orbitrap and fragmenting the top 20 most intense precursor ions by higher-energy collisional dissociation (HCD).
-
Data Analysis: Process the raw data using a suitable software package (e.g., MaxQuant). Search the spectra against a human protein database. Quantify the relative abundance of peptides between the vehicle-treated and compound-treated samples.
Data Presentation and Interpretation
The primary output of this experiment is a list of cysteine-containing peptides that are differentially labeled by the 4-AMBA-alkyne probe in the presence and absence of the test compound. This data should be summarized in a table for clarity.
Table 1: Hypothetical Quantitative Proteomics Data
| Protein | Gene | Peptide Sequence | Log2 Fold Change (Compound/Vehicle) | p-value |
| Protein Kinase X | PKX | FQSLC HQLVGEAR | -2.5 | 0.001 |
| Dehydrogenase Y | DHY | VTLAGC TQPVSLVQR | -1.8 | 0.005 |
| Structural Protein Z | SPZ | AGC LLMPIWER | -0.2 | 0.85 |
A negative Log2 Fold Change indicates that the test compound inhibited the labeling of the specified cysteine residue by the 4-AMBA-alkyne probe, suggesting a direct covalent interaction.
Workflow and Pathway Visualization
Caption: Overall workflow for target identification using 4-AMBA-alkyne.
References
- 1. Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity-Based Profiling of Reactive Nucleophilic Cysteine Sites from Tissue Proteomes for Drug Discovery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
Application Notes and Protocols for C-Terminal Peptide Modification Using 4-(Acetamidomethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-terminal modification of peptides is a critical strategy in drug discovery and development, offering a pathway to enhance therapeutic properties such as stability, bioavailability, and receptor affinity.[1] Modifications at the C-terminus can neutralize the negative charge of the carboxyl group, mimicking the native protein structure and increasing stability against enzymatic degradation by exopeptidases.[1][2] This application note provides a detailed protocol for the C-terminal modification of peptides utilizing a 4-(Acetamidomethyl)benzoic acid linker in solid-phase peptide synthesis (SPPS).
The this compound moiety serves as a versatile handle. The acetamidomethyl (Acm) group can act as a protecting group for a methylene thiol or amine, or the entire linker can be designed for cleavage by specific nucleophiles to generate diverse C-terminal functionalities. This protocol will focus on the use of a 4-(Acetamidomethyl)benzoyl-functionalized resin for standard Fmoc-based SPPS, followed by nucleophilic cleavage to yield C-terminally modified peptides.
Principle of the Method
The overall strategy involves three main stages:
-
Synthesis of 4-(Acetamidomethyl)benzoyl-Aminomethyl (AM) Polystyrene Resin: The linker, this compound, is first synthesized and then coupled to an aminomethylated polystyrene resin.
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on the functionalized resin using standard Fmoc/tBu chemistry.
-
Cleavage and C-Terminal Modification: The peptide is cleaved from the resin using a nucleophilic reagent, which simultaneously results in the formation of a C-terminally modified peptide (e.g., amide, ester, or thioester).
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-(Aminomethyl)benzoic acid
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Suspend 4-(Aminomethyl)benzoic acid (1 equivalent) in dichloromethane (DCM).
-
Add pyridine (2 equivalents) to the suspension and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x volume of DCM).
-
Separate the organic layer and wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from an ethyl acetate/hexanes mixture to obtain pure this compound.
Protocol 2: Preparation of 4-(Acetamidomethyl)benzoyl-AM Polystyrene Resin
Materials:
-
Aminomethyl (AM) polystyrene resin (100-200 mesh, 1% DVB)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the aminomethyl polystyrene resin in DMF for 1 hour in a peptide synthesis vessel.
-
Wash the resin with DCM (3x) and DMF (3x).
-
In a separate flask, dissolve this compound (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 15-20 minutes at room temperature.
-
Add the activated linker solution to the swollen resin.
-
Shake the reaction mixture at room temperature for 12-24 hours.
-
Monitor the coupling reaction using the Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling.
-
Once the reaction is complete, wash the resin with DMF (5x), DCM (5x), and MeOH (3x).
-
Dry the 4-(Acetamidomethyl)benzoyl-AM polystyrene resin under vacuum.
Protocol 3: Loading of the First Fmoc-Amino Acid onto the Resin
Materials:
-
4-(Acetamidomethyl)benzoyl-AM polystyrene resin
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Swell the 4-(Acetamidomethyl)benzoyl-AM resin in DCM for 1 hour.
-
In a separate flask, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading capacity) in a minimal amount of DMF and dilute with DCM.
-
Add DIC (3 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake at room temperature for 2-4 hours.
-
Monitor the loading efficiency. After the coupling, wash the resin with DCM and DMF.
-
To cap any unreacted sites, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.
-
Wash the resin extensively with DCM (5x) and DMF (5x).
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin with DMF (5x) and DCM (5x).
-
The resin is now ready for the elongation of the peptide chain.
Protocol 4: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
Materials:
-
Loaded resin from Protocol 3
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF
-
DMF, DCM
General Cycle for Amino Acid Coupling:
-
Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 1 minute, drain, then treat again with 20% piperidine in DMF for 15-20 minutes to remove the Fmoc group.
-
Washing: Wash the resin with DMF (5x) and DCM (3x), followed by DMF (3x).
-
Coupling:
-
Pre-activate the next Fmoc-amino acid (3-5 equivalents) with HBTU/HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling completion with the Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5x) and DCM (5x).
-
Repeat this cycle for each amino acid in the peptide sequence.
Protocol 5: Cleavage of the Peptide and C-Terminal Modification
The choice of nucleophile during the cleavage step will determine the C-terminal functionality of the final peptide.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, Phenol, 1,2-Ethanedithiol (EDT))
-
Nucleophile (e.g., Ammonia for amidation, an alcohol for esterification, a thiol for thioesterification)
-
Dichloromethane (DCM)
-
Cold diethyl ether
A. C-Terminal Amidation:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Prepare a solution of 7 M ammonia in methanol.
-
Suspend the resin in the ammonia/methanol solution in a sealed pressure vessel.
-
Stir the suspension at room temperature for 24-48 hours.
-
Filter the resin and wash it with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude C-terminally amidated peptide.
-
Proceed with purification by HPLC.
B. C-Terminal Esterification:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a solution of the desired alcohol (e.g., methanol, ethanol) containing a non-nucleophilic base such as DIPEA (10 equivalents).
-
Suspend the resin in the alcoholic solution and stir at room temperature for 12-24 hours.
-
Filter the resin and wash with the corresponding alcohol.
-
Combine the filtrates and evaporate the solvent to obtain the crude C-terminal ester peptide.
-
Purify by HPLC.
C. Global Deprotection and Cleavage to Peptide Acid (if applicable): Note: The stability of the 4-(Acetamidomethyl)benzoyl linker to strong acid will determine the feasibility of this approach. A standard TFA cleavage cocktail is used for the simultaneous cleavage from the resin and removal of side-chain protecting groups.
-
Wash the peptide-resin with DCM and dry.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5).[3]
-
Suspend the resin in the cleavage cocktail (10 mL per gram of resin).
-
Stir at room temperature for 2-4 hours.
-
Filter the resin and wash with fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify by HPLC.
Data Presentation
The following tables provide representative data for the synthesis and characterization of peptides using a solid-phase approach. The actual yields and purities will vary depending on the peptide sequence and specific conditions used.
Table 1: Resin Loading Efficiency
| Fmoc-Amino Acid | Coupling Method | Loading (mmol/g) | Efficiency (%) |
| Fmoc-Gly-OH | DIC/DMAP | 0.65 | 93 |
| Fmoc-Ala-OH | DIC/DMAP | 0.62 | 89 |
| Fmoc-Phe-OH | DIC/DMAP | 0.58 | 83 |
Table 2: Yield and Purity of a Model Hexapeptide (Ac-Tyr-Gly-Gly-Phe-Leu-X)
| C-Terminal (X) | Cleavage Method | Crude Yield (%) | Purity by HPLC (%) |
| -NH₂ | Ammonolysis | 75 | >85 |
| -OMe | Methanolysis | 82 | >90 |
| -OH | TFA Cleavage | 68 | >80 |
Visualizations
Caption: Overall workflow for C-terminal peptide modification.
Caption: The iterative cycle of solid-phase peptide synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Acetamidomethyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-(Acetamidomethyl)benzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis, helping you diagnose and resolve problems to improve your yield and purity.
Q1: My final yield of this compound is significantly lower than expected. What are the common causes?
A1: Low yields in this synthesis, which is a standard N-acetylation, can arise from several factors. The most common culprits include incomplete reactions, side reactions, or loss of product during work-up and purification.[1][2]
-
Incomplete Reaction: The starting material, 4-(aminomethyl)benzoic acid, is zwitterionic and may have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and incomplete conversion.
-
Hydrolysis of Acetylating Agent: Acetic anhydride, the most common acetylating agent for this synthesis, can be hydrolyzed by any water present in the reactants or solvent.[3] This reduces the amount of reagent available for the N-acetylation.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base can lead to an incomplete reaction.[4]
-
Product Loss During Work-up: this compound has some solubility in water. Excessive washing with water, especially if it's not ice-cold, can lead to significant product loss during filtration.
-
Product Loss During Purification: If recrystallization is performed with an excessive amount of solvent, a significant portion of the product may remain in the mother liquor, reducing the isolated yield.[5]
Q2: I am observing significant impurities in my product. How can I minimize side reactions?
A2: The primary side reaction of concern is the formation of a mixed anhydride by reaction of acetic anhydride with the carboxylic acid group of the starting material or product. However, N-acetylation is generally much faster. Other issues can arise from the quality of starting materials.
-
Use High-Purity Reagents: Ensure your 4-(aminomethyl)benzoic acid and acetylating agent are of high purity to avoid introducing impurities from the start.[1]
-
Control Reaction Temperature: The reaction is typically exothermic. Adding the acetic anhydride slowly and with cooling (e.g., in an ice bath) can prevent overheating, which might promote side reactions.[6]
-
Avoid Excess Acetylating Agent: While a slight excess of acetic anhydride is often used to ensure complete conversion, a large excess can lead to complications in purification.[3]
-
Ensure Anhydrous Conditions (if using an organic solvent): If the reaction is run in a non-aqueous solvent like pyridine or glacial acetic acid, ensure the solvent is dry to prevent hydrolysis of the acetic anhydride.[4]
Q3: Which acetylating agent and conditions are best for this synthesis?
A3: Acetic anhydride is the most common, cost-effective, and efficient reagent for this N-acetylation.[3][4] Acetyl chloride is more reactive but produces corrosive HCl gas as a byproduct.[3] Using acetic acid directly is also possible but typically requires higher temperatures and longer reaction times.[7][8]
-
Aqueous Conditions: A highly effective and common method involves using an aqueous solution of sodium acetate or sodium hydroxide.[6] The base deprotonates the amine, increasing its nucleophilicity, and the reaction proceeds smoothly in water.
-
Organic Solvents: Anhydrous pyridine can be used as both the solvent and the base.[4] Glacial acetic acid is also a common solvent for this type of reaction.[7]
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most straightforward method.
-
TLC Analysis: Spot the reaction mixture on a silica gel TLC plate alongside your starting material, 4-(aminomethyl)benzoic acid. The product, being less polar than the zwitterionic starting material, will have a higher Rf value. Develop the plate in a suitable solvent system (e.g., ethyl acetate/hexane with a small amount of acetic acid or methanol/dichloromethane). The disappearance of the starting material spot indicates the reaction is complete.
Q5: What is the most effective method for purifying the final product?
A5: Recrystallization is the most common and effective method for purifying this compound.[5][9]
-
Solvent Choice: A water/ethanol mixture or water alone is typically used. The product is much more soluble in hot water than in cold water, making it an ideal solvent for recrystallization.[9][10]
-
Procedure: Dissolve the crude product in a minimal amount of boiling water (or a water/ethanol mixture). If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.[10][11] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[9] Collect the pure crystals by vacuum filtration.[11]
Data Presentation
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to poor solubility of starting material. | Use aqueous basic conditions (e.g., with NaOH or sodium acetate) to improve solubility and reactivity.[6] |
| Hydrolysis of acetic anhydride. | Use fresh acetic anhydride. If using an organic solvent, ensure it is anhydrous. | |
| Product loss during work-up/purification. | Wash the filtered product with minimal ice-cold water. Use a minimal amount of hot solvent for recrystallization.[5][9] | |
| Product Impurity | Unreacted starting material. | Increase reaction time or use a slight excess (1.1-1.2 eq) of acetic anhydride. Monitor completion by TLC.[4] |
| Colored impurities. | Add activated charcoal during the recrystallization process and perform a hot gravity filtration.[10] | |
| Side reactions from harsh conditions. | Control the temperature by adding the acetylating agent slowly at 0-5 °C.[6] |
Table 2: Comparison of Common Acetylation Conditions
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Aqueous Acetylation | Acetic Anhydride, Water, Sodium Acetate | 85-95% | High yield, uses inexpensive and non-toxic solvent (water), simple work-up.[4] | Product may have some solubility in the aqueous filtrate. |
| Pyridine Method | Acetic Anhydride, Anhydrous Pyridine | 80-90% | Good for substrates with poor aqueous solubility.[4] | Pyridine is toxic and has an unpleasant odor; requires anhydrous conditions and more complex work-up to remove.[4] |
| Acetic Acid Method | Glacial Acetic Acid | 70-85% | Acetic acid acts as both solvent and reagent; avoids corrosive byproducts.[7] | Typically requires higher temperatures and longer reaction times.[7] |
Experimental Protocols
Protocol 1: N-Acetylation of 4-(aminomethyl)benzoic acid in Aqueous Solution
This protocol is a standard, high-yielding method for the synthesis.
Materials:
-
4-(aminomethyl)benzoic acid (1.0 eq)
-
Sodium Acetate (CH₃COONa) (1.2 eq)
-
Acetic Anhydride ((CH₃CO)₂O) (1.1 eq)
-
Deionized Water
-
Hydrochloric Acid (1 M HCl)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
In an Erlenmeyer flask, suspend 4-(aminomethyl)benzoic acid (1.0 eq) in deionized water.
-
In a separate beaker, prepare a solution of sodium acetate (1.2 eq) in deionized water and add it to the suspension.
-
Cool the mixture to 0-5 °C in an ice bath with stirring.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cold suspension over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the mixture in an ice bath and acidify to pH 3-4 with 1 M HCl. A white precipitate of the product will form.
-
Collect the crude product by vacuum filtration and wash the filter cake with a small amount of ice-cold deionized water.
-
Purify the crude product by recrystallizing from a minimal amount of hot water or a water/ethanol mixture.[5][9]
-
Dry the purified crystals under vacuum to obtain this compound.
Visualizations
Diagram 1: Synthesis Pathway for this compound
Caption: Reaction scheme for the N-acetylation of 4-(aminomethyl)benzoic acid.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. journal.umpr.ac.id [journal.umpr.ac.id]
- 8. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. famu.edu [famu.edu]
Technical Support Center: Purification of 4-(Acetamidomethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-(Acetamidomethyl)benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Recrystallization Issues
| Problem | Potential Causes | Solutions |
| Low or No Crystal Formation | - Insufficiently concentrated solution.- Inappropriate solvent system.- Solution cooled too quickly. | - Evaporate some of the solvent to increase saturation.- Try a different solvent or a co-solvent system (e.g., ethanol/water, acetic acid/water).- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Oiling Out (Formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities depressing the melting point.- Solution is supersaturated and cooled too rapidly. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Select a solvent with a lower boiling point.- Pre-purify the crude material using another technique like column chromatography to remove excess impurities. |
| Poor Recovery of Pure Product | - The compound has significant solubility in the cold solvent.- Too much solvent was used for recrystallization.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use the minimum amount of hot solvent required to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product.- Incomplete removal of colored starting materials or byproducts. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.- Consider a pre-purification step like column chromatography. |
Column Chromatography Issues
| Problem | Potential Causes | Solutions |
| Poor Separation of Product and Impurities | - Inappropriate mobile phase polarity.- Column overloading.- Incorrect stationary phase. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point. Adding a small amount of acetic acid (0.5-1%) can improve peak shape for carboxylic acids.[1]- Use an appropriate amount of crude material for the column size.- Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), if separation on silica gel is poor. |
| Product Elutes Too Quickly or Too Slowly | - Mobile phase is too polar or not polar enough. | - If the product elutes too quickly (high Rf on TLC), decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent).- If the product elutes too slowly (low Rf on TLC), increase the polarity of the mobile phase (increase the proportion of the polar solvent). |
| Tailing or Broad Peaks | - Secondary interactions with the stationary phase (e.g., silanol groups).- Compound degradation on the column. | - Add a modifier to the eluent, such as a small amount of acetic acid, to suppress interactions with acidic silanol groups.[1]- Run the chromatography as quickly as possible while maintaining good separation. |
| Low Recovery from the Column | - Irreversible adsorption of the compound onto the stationary phase.- The compound is not eluting with the chosen mobile phase. | - Add a modifier to the eluent as described above.- Gradually increase the polarity of the mobile phase significantly at the end of the run to elute any remaining compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a typical synthesis of this compound?
While specific impurities depend on the synthetic route, potential contaminants could include:
-
Starting materials: Unreacted 4-(aminomethyl)benzoic acid or 4-(chloromethyl)benzoic acid.
-
Reagents: Acetic anhydride or acetyl chloride and their byproducts.
-
Side products: Di-acetylated products or other side-chain reactions.
-
Hydrolysis product: 4-(Aminomethyl)benzoic acid if the amide bond is cleaved during workup or purification.
Q2: What is a good starting solvent system for the recrystallization of this compound?
Based on the structure, which has both polar (carboxylic acid, amide) and non-polar (benzene ring) functionalities, a mixed solvent system is often a good starting point. Common systems for similar compounds include:
-
Ethanol/Water: Dissolve the compound in a minimum of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[1]
-
Acetic Acid/Water: Dissolve in hot glacial acetic acid and add hot water until persistent turbidity is observed.
-
Water: Given that benzoic acid has low solubility in cold water and higher solubility in hot water, water alone might be a suitable solvent.[2][3]
Q3: How can I monitor the purity of my this compound during purification?
Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and effective way to check for the presence of impurities and to optimize solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric or formic acid) is a common starting point for benzoic acid derivatives.[4][5][6]
-
Melting Point: A sharp melting point range close to the literature value (around 259-262 °C with decomposition) is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any impurities with distinct signals.
Q4: My purified product has a broad melting point range. What does this indicate?
A broad melting point range is typically a sign of impurities. The impurities disrupt the crystal lattice of the pure compound, leading to melting over a wider and lower temperature range. Further purification steps are likely necessary.
Q5: Could polymorphism be an issue when purifying this compound?
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon for benzoic acid derivatives.[7][8][9] Different polymorphs can have different physical properties, including solubility and melting point. If you observe inconsistent melting points or crystal habits despite high purity by other analytical methods, you may be isolating different polymorphic forms. It is important to control crystallization conditions (solvent, cooling rate, etc.) to ensure consistent production of the desired polymorph.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol, water, or a mixture) and heat the mixture to boiling while stirring.[2][3]
-
Solvent Addition: Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[10]
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[11]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: General Flash Column Chromatography Procedure
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.[1]
-
Eluent Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The polarity can be adjusted to achieve an Rf value for the product of around 0.2-0.4. Adding 0.5-1% acetic acid to the eluent can improve the peak shape.[1]
-
Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, use a dry loading method by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Start with a less polar eluent and gradually increase the polarity to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow.
Caption: Recrystallization troubleshooting guide.
Caption: Potential sources of impurities.
References
- 1. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. longdom.org [longdom.org]
- 6. helixchrom.com [helixchrom.com]
- 7. Two new polymorphs of 4-(N,N-dimethylamino)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. famu.edu [famu.edu]
- 11. scribd.com [scribd.com]
Technical Support Center: Overcoming Solubility Challenges of 4-(Acetamidomethyl)benzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered with 4-(Acetamidomethyl)benzoic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a crystalline solid that generally exhibits low solubility in many common organic solvents. Its structure, containing both a polar carboxylic acid group and a relatively non-polar acetamidomethylbenzoyl group, contributes to this behavior. It is sparingly soluble in water and some non-polar solvents but shows better solubility in polar aprotic solvents.
Q2: Why is my this compound not dissolving in a solvent where it is reported to be soluble?
A2: Several factors could contribute to this issue:
-
Purity of the compound: Impurities can significantly alter the solubility of a compound.
-
Solvent grade and water content: The presence of even small amounts of water in an organic solvent can impact the solubility of a compound. Ensure you are using a high-purity, anhydrous grade solvent.
-
Temperature: Solubility is often temperature-dependent. For many solids, solubility increases with temperature.
-
Equilibration time: Some compounds take a significant amount of time to dissolve. Ensure adequate time and agitation are provided for the solution to reach equilibrium.
-
Particle size: Smaller particles have a larger surface area and tend to dissolve faster.
Q3: Can I heat the solvent to increase the solubility of this compound?
A3: Yes, gentle heating can be an effective method to increase the solubility of this compound. However, it is crucial to be aware of the compound's stability at elevated temperatures to avoid degradation. It is recommended to perform stability studies if you plan to heat the solution for an extended period.
Q4: How does the pH of the solution affect the solubility of this compound?
A4: As a carboxylic acid, the solubility of this compound is highly pH-dependent in aqueous or protic solvent systems. In acidic to neutral conditions, it exists predominantly in its less soluble, protonated form. As the pH becomes more basic, the carboxylic acid group deprotonates to form a carboxylate salt, which is significantly more polar and, therefore, more soluble in polar solvents.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound is not dissolving in the chosen organic solvent. | The solvent may not be appropriate for the compound's polarity. | Consult the estimated solubility table below and select a solvent with a more suitable polarity. Polar aprotic solvents like DMSO and DMF are often good starting points. |
| The solution is not yet saturated. | Ensure you are adding a sufficient amount of the compound to exceed its solubility limit for the given volume of solvent. | |
| Insufficient agitation or time. | Stir the mixture vigorously and allow at least 24 hours to reach equilibrium, especially for quantitative measurements. | |
| Compound precipitates out of solution upon cooling. | The solution was supersaturated at a higher temperature. | If the application allows, maintain the solution at a slightly elevated temperature. Otherwise, the concentration will need to be lowered to the solubility limit at the desired temperature. |
| Inconsistent solubility results between experiments. | Variations in experimental conditions. | Strictly control parameters such as temperature, solvent purity and water content, agitation speed, and equilibration time. |
| Purity of the this compound may vary between batches. | Ensure the purity of the compound is consistent for all experiments. |
Data Presentation: Estimated Solubility of this compound
Disclaimer: The following table provides an estimated qualitative and quantitative solubility of this compound in various organic solvents at room temperature (~25°C). This data is compiled from qualitative reports and solubility trends of structurally similar compounds, such as benzoic acid and p-toluic acid. Experimental verification is highly recommended.
| Solvent Category | Solvent | Estimated Solubility | Estimated Quantitative Range ( g/100 mL) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | 1 - 5 |
| N,N-Dimethylformamide (DMF) | Slightly Soluble | 1 - 5 | |
| Acetone | Sparingly Soluble | 0.1 - 1 | |
| Acetonitrile | Sparingly Soluble | 0.1 - 1 | |
| Polar Protic | Methanol | Slightly Soluble | 1 - 5 |
| Ethanol | Sparingly Soluble | 0.1 - 1 | |
| Isopropanol | Sparingly Soluble | 0.1 - 1 | |
| Non-Polar | Toluene | Very Sparingly Soluble | < 0.1 |
| Hexane | Insoluble | < 0.01 | |
| Diethyl Ether | Insoluble | < 0.01 |
Experimental Protocols
Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)
This protocol outlines the "gold standard" method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stir bar at a constant temperature (e.g., 25°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials to pellet any remaining suspended solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of the solvent. Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Protocol 2: Solubility Enhancement with a Co-solvent System
This protocol describes a method to improve the solubility of this compound by using a mixture of solvents.
Materials:
-
This compound
-
Primary solvent (in which the compound has low solubility)
-
Co-solvent (in which the compound is more soluble)
-
Equipment from Protocol 1
Methodology:
-
Solvent Selection: Choose a primary solvent relevant to your application and a miscible co-solvent in which this compound has higher solubility.
-
Preparation of Co-solvent Mixtures: Prepare a series of solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 90:10, 80:20, 70:30, 50:50 v/v).
-
Solubility Determination: For each co-solvent mixture, determine the solubility of this compound using the shake-flask method described in Protocol 1.
-
Data Analysis: Plot the solubility of the compound as a function of the co-solvent percentage to identify the optimal solvent composition for your needs.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Experimental workflow for solubility enhancement strategies.
Side reactions in 4-(Acetamidomethyl)benzoic acid synthesis and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-(Acetamidomethyl)benzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound from 4-(aminomethyl)benzoic acid and acetic anhydride.
FAQs
Q1: I obtained a low yield of the desired product. What are the possible causes and how can I improve it?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction time is adequate. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider a slight increase in the reaction temperature, but not exceeding 40°C, to avoid side reactions.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. The primary side reactions are O-acetylation, diacetylation, and polymerization.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and recrystallization steps.
-
Solution: During the aqueous workup, ensure the pH is carefully adjusted to precipitate the product completely. When washing the crude product, use minimal amounts of cold solvent to avoid dissolving the product. Optimize the recrystallization solvent system to maximize recovery.
-
Q2: My final product is contaminated with the starting material, 4-(aminomethyl)benzoic acid. How can I remove it?
A2: The presence of unreacted starting material is a common issue.
-
Cause: Insufficient acetylating agent or suboptimal reaction conditions can lead to an incomplete reaction.
-
Solution:
-
Purification: Recrystallization is an effective method for removing the more polar 4-(aminomethyl)benzoic acid from the less polar product. A suitable solvent system, such as an ethanol/water mixture, can be used.
-
Reaction Optimization: Ensure a slight excess of acetic anhydride (1.1-1.2 equivalents) is used to drive the reaction to completion.
-
Q3: I have identified byproducts in my product mixture. What are they and how can I avoid their formation?
A3: The most likely byproducts are the result of side reactions involving the carboxylic acid group or intermolecular reactions.
-
O-acetylation (Mixed Anhydride Formation): Acetic anhydride can react with the carboxylic acid group of either the starting material or the product to form a mixed anhydride. This is more likely to occur under acidic or neutral conditions.
-
Diacetylation: Both the amino and carboxylic acid groups are acetylated.
-
Avoidance: Similar to avoiding O-acetylation, maintaining a basic pH will prevent the carboxylic acid from reacting.
-
-
Polymerization: Intermolecular amide bond formation between molecules of 4-(aminomethyl)benzoic acid can lead to oligomers or polymers.
-
Avoidance: Slowly adding the acetic anhydride to the reaction mixture at a low temperature helps to minimize this side reaction by keeping the concentration of the activated species low.
-
Experimental Protocols
Proposed Protocol for Selective N-acetylation of 4-(aminomethyl)benzoic acid (Schotten-Baumann Conditions)
This protocol is designed to favor the selective N-acetylation of 4-(aminomethyl)benzoic acid, minimizing the formation of side products.
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 4-(aminomethyl)benzoic acid (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Stir the solution until the solid is completely dissolved. Cool the flask in an ice bath to 0-5°C.
-
Preparation of Acetylating Agent: In a separate container, prepare a solution of acetic anhydride (1.1 equivalents) in a water-miscible organic solvent like dioxane or tetrahydrofuran (THF).
-
Reaction: While vigorously stirring the cooled solution of 4-(aminomethyl)benzoic acid, slowly add the acetic anhydride solution dropwise over a period of 30-60 minutes. Maintain the temperature of the reaction mixture between 0-10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC (Thin Layer Chromatography) using a suitable eluent system (e.g., ethyl acetate/hexane/acetic acid).
-
Workup:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully acidify the reaction mixture to a pH of approximately 3-4 with a dilute solution of hydrochloric acid (e.g., 2 M HCl). This will precipitate the product.
-
Filter the white precipitate using a Büchner funnel and wash it with a small amount of cold water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.
-
Dry the purified crystals under vacuum.
-
Data Presentation
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity | >98% (by HPLC) |
| Melting Point | 259-262 °C |
Visualizations
Reaction Pathways
Caption: Main synthesis pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Amide Coupling Reactions of 4-(Acetamidomethyl)benzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the amide coupling of 4-(Acetamidomethyl)benzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the amide coupling of this compound in a question-and-answer format.
Q1: My amide coupling reaction is showing low or no yield. What are the common causes?
A1: Low or no product yield in amide coupling reactions can stem from several factors:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be activated by a coupling reagent to react with the amine. Insufficient or degraded coupling reagent will lead to poor activation.[1]
-
Amine Deactivation: The amine partner can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1]
-
Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated carboxylic acid species, preventing amide bond formation. It is critical to use anhydrous solvents and reagents.[1]
-
Poor Solubility: If this compound or the amine coupling partner has low solubility in the chosen solvent, the reaction will be slow or incomplete.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or choice of base can significantly hinder the reaction.[1]
Q2: I am observing significant side products in my reaction. How can I minimize them?
A2: Side reactions are a common challenge. Here are some strategies to minimize them:
-
Racemization: If your amine or carboxylic acid has a chiral center, racemization can occur, especially with carbodiimide reagents. Using additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can suppress racemization.[1] Running the reaction at a lower temperature (e.g., 0 °C) is also beneficial.[1]
-
Self-Coupling of this compound: While less common for this specific molecule due to the protected amine, self-polymerization can be an issue with aminobenzoic acids. To avoid this, pre-activating the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine partner is recommended.
-
Reaction with Coupling Reagent: Some coupling reagents, like HATU, can react with the amine nucleophile. The generally accepted best practice is to pre-activate the carboxylic acid with HATU and a base for a few minutes before adding the amine.[2]
Q3: How do I choose the right coupling reagent for my reaction?
A3: The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions.
-
Carbodiimides (e.g., EDC): Often used with additives like HOBt, EDC is a cost-effective and robust option. The byproducts are water-soluble, which can simplify workup.[3]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient and fast-acting reagents, particularly for challenging or sterically hindered couplings.[4] They are generally more expensive than carbodiimides.
-
Phosphonium Salts (e.g., PyBOP): These reagents are also very effective and can minimize certain side reactions.[1]
Q4: What is the role of the base and which one should I use?
A4: A non-nucleophilic organic base is crucial in amide coupling reactions. Its primary roles are to deprotonate the carboxylic acid to facilitate activation and to neutralize any acidic byproducts formed during the reaction.
-
Common Bases: Diisopropylethylamine (DIPEA) and triethylamine (TEA) are frequently used. DIPEA is often preferred due to its steric bulk, which minimizes its potential for side reactions.
-
Equivalents: Typically, 2-3 equivalents of the base are used.
Q5: I'm having trouble with the solubility of this compound. What can I do?
A5: Solubility can be a significant hurdle. Here are some solutions:
-
Solvent Selection: Switch to a more polar aprotic solvent. Dimethylformamide (DMF) and Dichloromethane (DCM) are common choices for amide coupling reactions. Acetonitrile (ACN) is another option.[2]
-
Co-solvent System: Using a mixture of solvents can improve solubility. For instance, a small amount of a highly polar solvent like DMF or DMSO can be added to a less polar solvent to aid dissolution.
-
Temperature: Gently warming the reaction mixture can sometimes improve solubility, but be mindful of potential side reactions at higher temperatures.
Frequently Asked Questions (FAQs)
Q: What is the optimal order of addition for reagents in a HATU coupling?
A: The most recommended method is to pre-activate the carboxylic acid. Dissolve this compound in an anhydrous solvent (like DMF or DCM), add the base (e.g., DIPEA), and then add HATU. Stir this mixture for 15-30 minutes at room temperature before adding your amine. This minimizes the potential for the amine to react directly with HATU.[2]
Q: Can I run the reaction without an inert atmosphere?
A: While many amide coupling reactions are robust enough to be run without a strict inert atmosphere, it is good practice to do so, especially if your reagents are sensitive to moisture. Using anhydrous solvents and flushing the reaction vessel with nitrogen or argon can help ensure reproducibility and high yields by preventing hydrolysis of the activated intermediate.[1]
Q: How do I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring the reaction's progress. By spotting the reaction mixture alongside your starting materials, you can observe the consumption of the limiting reagent and the formation of the product.
Q: What is a typical workup procedure for an amide coupling reaction?
A: A common workup involves quenching the reaction with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent like ethyl acetate or DCM. The organic layer is typically washed sequentially with a mild acid (e.g., dilute HCl) to remove the base, a mild base (e.g., saturated sodium bicarbonate) to remove unreacted carboxylic acid and additives like HOBt, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, usually by column chromatography or recrystallization.[1]
Data Presentation
The following tables summarize representative yields for the amide coupling of a generic benzoic acid with a primary amine under various common conditions. These are intended to be illustrative, and actual yields may vary depending on the specific amine and precise reaction conditions.
Table 1: Comparison of Coupling Reagents
| Coupling Reagent (eq) | Additive (eq) | Base (eq) | Solvent | Time (h) | Representative Yield (%) |
| EDC (1.2) | HOBt (1.2) | DIPEA (2.5) | DMF | 12 | 85-95 |
| HATU (1.1) | - | DIPEA (2.0) | DMF | 2 | >95 |
| PyBOP (1.2) | - | DIPEA (2.5) | DCM | 4 | 90-98 |
Table 2: Effect of Solvent on HATU Coupling Yield
| Coupling Reagent (eq) | Base (eq) | Solvent | Time (h) | Representative Yield (%) |
| HATU (1.1) | DIPEA (2.0) | DMF | 2 | >95 |
| HATU (1.1) | DIPEA (2.0) | DCM | 2 | 90-95 |
| HATU (1.1) | DIPEA (2.0) | ACN | 2 | 85-90 |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes at 0 °C to allow for pre-activation.
-
Slowly add the amine coupling partner (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Coupling using EDC/HOBt
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine coupling partner (1.0-1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture.
-
Cool the reaction to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Visualizations
Caption: Experimental workflow for amide coupling of this compound.
Caption: Troubleshooting logic for low yield in amide coupling reactions.
References
Stability of 4-(Acetamidomethyl)benzoic acid in different buffer solutions
This technical support center provides guidance on the stability of 4-(Acetamidomethyl)benzoic acid in various buffer solutions. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The amide linkage in the molecule is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is often pH-dependent.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]
-
Light (Photostability): Exposure to ultraviolet (UV) or visible light can potentially lead to photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.
-
Buffer Composition: The components of the buffer solution could potentially react with the compound.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, the most probable degradation pathway for this compound is the hydrolysis of the amide bond. This can occur under both acidic and basic conditions, leading to the formation of 4-(aminomethyl)benzoic acid and acetic acid.[2][3] Another potential but less likely degradation pathway under harsh conditions could be the decarboxylation of the benzoic acid moiety to form 4-acetamidotoluene.
Q3: How can I determine the stability of this compound in my specific buffer solution?
A3: To determine the stability in your specific experimental conditions, it is highly recommended to perform a forced degradation study.[4][5] This involves intentionally subjecting a solution of the compound to various stress conditions, such as different pH values, temperatures, and light exposure, and then analyzing the samples at various time points using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).[4]
Q4: What is a stability-indicating analytical method?
A4: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[6] HPLC with UV or mass spectrometric detection is a commonly used technique for this purpose.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer | The aqueous solubility of this compound may be limited, especially at a pH close to its isoelectric point. | - Adjust the pH of the buffer to ionize the carboxylic acid group (pH > pKa) or the amino group resulting from hydrolysis (pH < pKa), which generally increases solubility. - Consider the use of a co-solvent (e.g., methanol, acetonitrile, or DMSO) to increase solubility. However, be aware that co-solvents can affect the stability of the compound. - Prepare a more dilute solution. |
| Rapid degradation of the compound | The compound is unstable under the current experimental conditions (e.g., pH, temperature). | - Store stock solutions at a lower temperature (e.g., 2-8°C or -20°C) and protect them from light. - Prepare solutions fresh before each experiment. - If possible, adjust the pH of the buffer to a range where the compound is more stable. This can be determined through a pH stability profile study. |
| Inconsistent or irreproducible analytical results | The analytical method is not stability-indicating, leading to co-elution of the parent compound and its degradation products. | - Develop and validate a stability-indicating HPLC method. This typically involves testing different columns, mobile phases, and gradient conditions to achieve adequate separation. - Use a detector that can provide spectral information, such as a photodiode array (PDA) detector, to check for peak purity. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent where it is highly soluble and stable (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of approximately 100 µg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide.
-
Thermal Degradation: Heat the stock solution (in a suitable buffer at a neutral pH) at 70°C.
-
Photolytic Degradation: Expose the stock solution (in a suitable buffer at a neutral pH) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control Sample: Dilute the stock solution with the buffer used for thermal and photolytic studies and keep it at room temperature or refrigerated, protected from light.
3. Sample Analysis:
-
Analyze the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Before analysis by HPLC, neutralize the acidic and basic samples.
-
Monitor the formation of degradation products and the decrease in the peak area of the parent compound. An extent of degradation of 5-20% is generally considered suitable for method validation.[7]
Protocol 2: Stability-Indicating HPLC Method Development
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a PDA or UV detector.
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase it to elute the parent compound and any degradation products. For example:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., determined by UV-Vis spectrophotometry).
-
Injection Volume: 10 µL.
3. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound.
Data Presentation
The results of a stability study are typically presented in a table format to facilitate comparison.
Table 1: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | % Assay of this compound | % Total Degradation | Number of Degradants |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0 |
| 8 | 85.2 | 14.8 | 1 | |
| 24 | 65.7 | 34.3 | 2 | |
| 0.1 M NaOH (RT) | 0 | 100.0 | 0.0 | 0 |
| 4 | 78.9 | 21.1 | 1 | |
| 12 | 50.1 | 49.9 | 2 | |
| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0 |
| 24 | 98.5 | 1.5 | 0 | |
| Thermal (70°C) | 0 | 100.0 | 0.0 | 0 |
| 24 | 95.3 | 4.7 | 1 | |
| Photolytic | 0 | 100.0 | 0.0 | 0 |
| 24 | 99.1 | 0.9 | 0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Visualizations
Caption: Workflow for a forced degradation study.
References
- 1. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Acidic and basic amide hydrolysis - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 4. biomedres.us [biomedres.us]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. biopharminternational.com [biopharminternational.com]
Technical Support Center: Solid-Phase Synthesis Using 4-(Acetamidomethyl)benzoic Acid
Welcome to the technical support center for solid-phase synthesis (SPPS) utilizing 4-(Acetamidomethyl)benzoic acid. This resource provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the synthesis of peptides and other molecules using this versatile linker.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific problems that may arise during the attachment of the linker to the resin, peptide chain elongation, and final cleavage steps.
1. Issues with Linker Attachment
Question: I am experiencing low loading efficiency when attaching this compound to my aminomethylated resin. What could be the cause?
Answer: Low loading efficiency can stem from several factors. Firstly, ensure that the aminomethyl resin is adequately swelled in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) prior to the coupling reaction. Incomplete swelling can limit the accessibility of the amino groups on the resin. Secondly, the choice of coupling reagents is critical. For efficient esterification of the benzoic acid to the resin, stronger activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) are recommended. Finally, ensure that your this compound is of high purity and completely dissolved in the reaction solvent.
2. Problems During Peptide Elongation
Question: My peptide synthesis is failing to elongate after coupling the first few amino acids to the 4-(Acetamidomethyl)benzoyl resin. What should I investigate?
Answer: Failure to elongate can be a sign of a few underlying issues. A primary concern is peptide aggregation on the solid support, which can hinder the accessibility of the N-terminus for subsequent coupling reactions. This is particularly common with hydrophobic sequences. Consider using solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP), or adding chaotropic agents. Another possibility is incomplete Fmoc-deprotection. Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh and that the reaction time is sufficient. You can monitor the completeness of both coupling and deprotection steps using qualitative tests like the Kaiser test.
3. Side Reactions Involving the Acetamidomethyl Group
Question: Are there any known side reactions involving the acetamidomethyl (Acm) group of the linker during synthesis?
Answer: Yes, a notable side reaction involving the acetamidomethyl group is its potential migration. While more commonly documented for S-acetamidomethylcysteine protecting groups, a similar chemical susceptibility could exist for the linker. Under certain conditions, particularly during deprotection steps in the presence of nucleophilic amino acid side chains like serine and threonine, there is a possibility of an S-to-O or N-to-O acyl shift, where the acetyl group from the acetamidomethyl moiety transfers to the hydroxyl group of a nearby serine or threonine residue.[1] This would result in an undesired modification of your peptide. Careful control of deprotection conditions and the use of appropriate scavengers can help mitigate this risk.
4. Challenges During Cleavage
Question: I am observing a lower than expected yield after cleaving my peptide from the 4-(Acetamidomethyl)benzoyl resin. What are the optimal cleavage conditions?
Answer: Incomplete cleavage is a common reason for low yield. The 4-(Acetamidomethyl)benzoyl linker, being a derivative of the Wang linker, is typically cleaved under moderately acidic conditions. A standard cleavage cocktail for this type of linker is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS). A common ratio is 95:2.5:2.5 (TFA:H2O:TIS).[2] The cleavage time may need to be optimized, but a typical duration is 2-3 hours at room temperature.
Question: I am observing unexpected peaks in my HPLC analysis after cleavage. What could be the source of these impurities?
Answer: Unforeseen peaks can arise from various side reactions during cleavage. The carbocations generated from the cleavage of the linker and any remaining side-chain protecting groups can react with nucleophilic residues in your peptide, such as tryptophan, methionine, or cysteine. The use of scavengers like TIS is crucial to quench these reactive species. Another potential source of impurities is the re-attachment of the cleaved peptide to the resin. This can occur if the resin-bound carbocation reacts with a nucleophilic site on the peptide.[3] Ensuring a sufficient volume of cleavage cocktail and adequate agitation can help minimize this. Additionally, if your peptide contains sensitive amino acids, a more complex cleavage cocktail containing multiple scavengers might be necessary.
Data Presentation
Table 1: Common Cleavage Cocktails for Benzyl-Type Linkers
| Cleavage Cocktail Composition (v/v/v) | Target Residues / Application | Notes |
| 95% TFA / 2.5% H₂O / 2.5% TIS | General purpose for most peptides | TIS is an effective scavenger for trityl and other carbocations.[2] |
| 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | Peptides containing Cys(Trt) | EDT (1,2-ethanedithiol) helps to reduce disulfide bond formation and scavenge effectively. |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Peptides containing Tyr | Phenol acts as a scavenger to protect tyrosine residues. |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | "Reagent K" for complex peptides with multiple sensitive residues | A robust cocktail for challenging sequences containing Arg(Pmc/Pbf), Cys, Trp, and Met.[4] |
Experimental Protocols
Protocol 1: Attachment of this compound to Aminomethyl Resin
-
Resin Swelling: Swell the aminomethyl polystyrene resin in DMF (10 mL/g of resin) for 1 hour in a reaction vessel.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the coupling solution. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the coupling solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum.
-
Loading Determination (Optional): The loading efficiency can be determined by Fmoc quantification if an Fmoc-protected amino acid is subsequently coupled.
Protocol 2: Cleavage of Peptide from 4-(Acetamidomethyl)benzoyl Resin
-
Resin Preparation: Wash the dried peptide-resin with DCM (3x) to remove any residual DMF.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5 v/v/v). Prepare this solution fresh before use.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL/g of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Visualizations
Caption: General workflow for solid-phase synthesis using this compound.
Caption: A logical workflow for troubleshooting common issues in SPPS.
References
- 1. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 4-(Acetamidomethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(Acetamidomethyl)benzoic acid.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: My crude this compound has a low melting point and a broad melting range. What are the likely impurities?
A1: A low and broad melting point typically indicates the presence of impurities. Based on common synthetic routes, such as the acetylation of 4-(aminomethyl)benzoic acid, potential impurities include:
-
Unreacted Starting Materials: 4-(aminomethyl)benzoic acid and acetic anhydride.
-
Byproducts of Acetylation: Diacetamide derivatives formed by over-acetylation.
-
Side-Reaction Products: If nitration is involved in a synthetic step, you might have nitro-isomers of the desired product.[1]
-
Related Benzoic Acid Derivatives: Depending on the synthesis of the initial starting materials, impurities like 4-hydroxymethylbenzoic acid and 4-methylbenzoic acid could be present.
Q2: I am having trouble dissolving my crude product for recrystallization. What solvent should I use?
A2: For the recrystallization of this compound, a mixed solvent system of ethanol and water is often effective.[2] The compound is generally soluble in hot ethanol and less soluble in cold water. This differential solubility is key to successful purification by recrystallization. You can also try aqueous acetic acid or glacial acetic acid.[3]
Q3: After recrystallization, my yield of pure this compound is very low. What could be the reasons?
A3: Low recovery after recrystallization can be due to several factors:
-
Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will keep a significant portion of your product in the solution even after cooling.[2]
-
Premature crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, the product can crystallize along with the impurities.
-
Incomplete crystallization: Not allowing the solution to cool sufficiently or for enough time will result in a lower yield of crystals.
-
Washing with a warm solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of your purified product.
Q4: My purified product is still showing impurities when analyzed by HPLC. What can I do?
A4: If a single recrystallization does not yield a product of desired purity, you can try the following:
-
Repeat the recrystallization: A second recrystallization can often remove residual impurities.
-
Use a different solvent system: If an ethanol-water mixture is not effective, you could explore other solvent systems where the solubility of your compound and the impurities differ significantly.
-
Employ activated charcoal: If you suspect colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly as it can also adsorb some of your desired product.[2]
-
Consider column chromatography: For very stubborn impurities, purification by column chromatography over silica gel may be necessary.
Q5: How can I assess the purity of my this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound.[4][5][6] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer or formic acid in water) is a good starting point.[4] Detection is typically done using a UV detector. Other methods for purity assessment include melting point determination and Thin Layer Chromatography (TLC). A pure compound will have a sharp melting point, whereas an impure compound will melt over a broader range and at a lower temperature.
Data Presentation
Table 1: Solubility of Benzoic Acid in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | 0.34 |
| Water | 100 | 5.90 |
| Ethanol | 20 | 45.5 |
| Ethanol | 78 | Very Soluble |
| Acetic Acid | 25 | 45.5 |
| Benzene | 25 | 9.1 |
| Ethyl Acetate | 25 | 33.3 |
Note: This data is for benzoic acid and should be used as a guideline.[7][8]
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound using an Ethanol-Water Mixture
This protocol describes a general procedure for the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and heat the mixture on a hot plate while stirring until the solid dissolves completely.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the hot funnel and quickly pour the hot solution through it into the clean, hot flask.
-
Inducing Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution at the boiling point.[2]
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[9]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
-
Analysis: Determine the melting point and assess the purity of the recrystallized product by HPLC.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for analyzing the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (the exact ratio should be optimized for best separation). A common starting point is a 50:50 (v/v) mixture.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase at a known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration similar to the standards.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the calibration curve generated from the standards. The percentage purity can be calculated using the following formula:
% Purity = (Area of Sample Peak / Sum of All Peak Areas) x 100%
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. famu.edu [famu.edu]
- 4. Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. longdom.org [longdom.org]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. westfield.ma.edu [westfield.ma.edu]
Preventing racemization during the activation of 4-(Acetamidomethyl)benzoic acid
Welcome to the technical support center for the activation and coupling of 4-(Acetamidomethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on achieving high-yield, high-purity outcomes in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Can this compound undergo racemization during activation?
No, this compound is an achiral molecule, meaning it does not have a stereocenter and therefore cannot undergo racemization. Racemization is a process that occurs only with chiral compounds, where one enantiomer is converted into a mixture of enantiomers. Since this compound does not exist as enantiomers, preventing racemization is not a concern for this specific molecule.
Q2: What is the primary goal when activating this compound for coupling reactions?
The primary goal is to convert the carboxylic acid's hydroxyl group into a good leaving group, thereby forming a reactive intermediate that is readily susceptible to nucleophilic attack by an amine. This process should be efficient and clean, minimizing the formation of side products to ensure a high yield and purity of the desired amide product.
Q3: What are the most common methods for activating this carboxylic acid?
The most common and effective methods involve the use of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate in situ. Widely used classes of coupling reagents include:
-
Carbodiimides: Such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure to improve efficiency.[1][2]
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and rapid reaction times.[1][2]
Q4: What potential side reactions should I be aware of?
While racemization of the acid is not an issue, other side reactions can occur:
-
N-acylurea formation: When using carbodiimides like EDC without an additive, the O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct, which can be difficult to remove.[1]
-
Hydrolysis of the activated intermediate: The presence of water can hydrolyze the reactive intermediate back to the starting carboxylic acid, reducing the yield. It is crucial to use anhydrous solvents and reagents.[3]
-
Self-polymerization: Although less common under controlled conditions, the presence of both an amine-like functional group (the amide) and a carboxylic acid could potentially lead to side reactions if harsh, non-specific activating conditions are used.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Carboxylic Acid Activation: Insufficient coupling reagent or a reagent with low reactivity.[3] 2. Amine Deactivation: Protonation of the amine nucleophile by the carboxylic acid can render it unreactive.[3] 3. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or base can hinder the reaction.[3] | 1. Use a highly efficient coupling reagent like HATU. Ensure stoichiometry is correct (typically 1.0-1.5 equivalents). 2. Add a non-nucleophilic base, such as DIPEA (Diisopropylethylamine) or TEA (Triethylamine), to neutralize any acid and keep the amine nucleophilic.[4] 3. Use anhydrous aprotic solvents like DMF or DCM. Most couplings proceed well at room temperature.[1] |
| Presence of Difficult-to-Remove Impurities | 1. N-acylurea Byproduct: Rearrangement of the O-acylisourea intermediate when using a carbodiimide alone.[1] 2. Excess Reagents: Unreacted coupling agents or additives remaining after the reaction. | 1. Add HOBt or OxymaPure when using EDC. These additives trap the activated intermediate as a less-prone-to-rearrangement active ester.[3] 2. Perform an aqueous workup. Washing the organic layer with saturated aqueous NaHCO₃ and brine can help remove unreacted acid and water-soluble byproducts.[2][4] |
| Poor Solubility of Starting Material | This compound may have limited solubility in common organic solvents like Dichloromethane (DCM). | Use a more polar aprotic solvent such as Dimethylformamide (DMF) to ensure all reactants are fully dissolved.[1] |
Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is recommended for its speed and high yield.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
HATU (1.0-1.5 equiv)[1]
-
DIPEA (2.0-3.0 equiv)[1]
-
Anhydrous DMF or DCM
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in the anhydrous solvent.
-
Add HATU and DIPEA to the solution.[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]
-
Add the amine to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS. Reactions are often complete within 1-4 hours.[1]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Carbodiimide-Mediated Coupling using EDC/HOBt
This is a classic, reliable method that uses more economical reagents.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 equiv)
-
EDC·HCl (1.2 equiv)[1]
-
HOBt (1.2 equiv)[1]
-
Anhydrous DMF or DCM
Procedure:
-
Under an inert atmosphere, dissolve this compound and HOBt in the anhydrous solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl to the solution and stir for 15-30 minutes at 0 °C to form the active ester intermediate.[1]
-
Add the amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[4]
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine to remove the urea byproduct and unreacted HOBt.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography if necessary.
Data Presentation
Comparison of Common Coupling Reagents
| Coupling Agent/System | Typical Reaction Time | Typical Yield Range | Key Advantages | Key Disadvantages |
| HATU/DIPEA | 15 - 60 minutes | 85 - 99% | Very fast and highly efficient, suitable for difficult couplings.[1] | Higher cost, byproduct removal can sometimes be tricky. |
| EDC/HOBt | 1 - 12 hours | 70 - 95% | Cost-effective, water-soluble byproducts are easily removed.[1] | Slower reaction times, potential for side reactions without HOBt.[1] |
| DCC/HOBt | 1 - 12 hours | 75 - 98% | High yielding and effective.[1] | Produces a dicyclohexylurea (DCU) byproduct that is insoluble and requires filtration.[1] |
| SOCl₂ (Thionyl Chloride) | Varies (2 steps) | Varies | Produces a highly reactive acyl chloride intermediate.[5] | Harsh conditions (heat often required), generates HCl, not suitable for sensitive substrates.[5][6] |
Visualizations
Workflow for Amide Bond Formation
Caption: General experimental workflow for amide coupling.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common reaction issues.
Mechanism of EDC/HOBt Activation
References
Strategies to improve the loading efficiency of 4-(Acetamidomethyl)benzoic acid on resin
Welcome to the technical support center for optimizing the loading of 4-(Acetamidomethyl)benzoic acid onto solid-phase synthesis resins. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable strategies for improving loading efficiency and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: Which type of resin is best for loading this compound?
A1: The choice of resin depends on the desired C-terminal functionality and the overall synthetic strategy. For applications where the final product requires a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin are excellent choices.[1]
-
Wang Resin: Forms an ester linkage that is stable to the basic conditions used for Fmoc deprotection but is readily cleaved with moderate acid, typically trifluoroacetic acid (TFA).[2]
-
2-Chlorotrityl Chloride (2-CTC) Resin: This is an acid-sensitive resin that allows for the attachment of carboxylic acids without pre-activation, minimizing the risk of side reactions like racemization.[3] The resulting ester bond is very labile and can be cleaved under very mild acidic conditions, which is useful for sensitive molecules.[2][3]
Q2: What are the most common causes of low loading efficiency?
A2: Low loading efficiency can stem from several factors, including:
-
Poor Reagent Quality: Degradation of coupling reagents or the presence of moisture can significantly inhibit the reaction.
-
Incomplete Carboxylic Acid Activation: The activation of the carboxyl group is a critical step before it can react with the resin's functional groups.[4] Inefficient activation leads directly to low loading.
-
Insufficient Resin Swelling: The resin must be properly swelled in an appropriate solvent to ensure that its reactive sites are accessible.[1][5] Polystyrene resins swell well in solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).[5]
-
Steric Hindrance: Although less of a concern for this specific molecule than for bulky amino acids, steric hindrance can sometimes play a role.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry of reagents, insufficient reaction time, or inappropriate temperature can all lead to incomplete reactions.
Q3: Which activation method should I use for this compound?
A3: Several effective methods exist for activating the carboxyl group.[4]
-
Carbodiimides (e.g., DIC, DCC): N,N'-Diisopropylcarbodiimide (DIC) is commonly used, often with an additive like 1-hydroxybenzotriazole (HOBt) to increase efficiency and suppress side reactions.[4][6]
-
Onium Salts (e.g., HBTU, HCTU): These reagents are highly efficient and lead to rapid coupling with minimal side reactions.[4] They require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[4]
-
Symmetrical Anhydride Formation: This method can be used but may require larger excesses of the carboxylic acid.[7]
Q4: What is the purpose of capping unreacted functional groups on the resin?
A4: Capping is a crucial step to block any unreacted hydroxyl (on Wang resin) or chloro (on 2-CTC resin) groups after the loading reaction.[1][8] This is typically done using a simple, highly reactive agent like acetic anhydride.[8] Capping prevents these unreacted sites from participating in subsequent reaction steps, which would otherwise lead to the formation of deletion sequences (impurities missing the loaded molecule).[9]
Q5: How can I determine the loading efficiency of my resin?
A5: Loading efficiency, or substitution level, can be determined in a few ways:
-
Weight Gain: The simplest method is to accurately weigh the resin before and after the loading and washing procedure.[8] The increase in mass corresponds to the amount of loaded molecule. This method is less precise for low loading levels.
-
Spectrophotometric Analysis: While commonly used for Fmoc-protected amino acids (by cleaving the Fmoc group and measuring its absorbance), a similar principle can be applied here.[1][8] A known mass of the dried, loaded resin can be subjected to cleavage conditions (e.g., TFA). The concentration of the released this compound in the cleavage solution can then be quantified using HPLC against a standard curve.
Troubleshooting Guide
Issue: Very low or no loading of this compound detected.
This troubleshooting guide provides a systematic workflow to diagnose and resolve poor loading efficiency.
// Node styles start_node [label="Start: Low Loading Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; process_node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="Re-run Experiment", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes start_node; q1 [label="Resin properly swelled?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_no [label="Swell resin in appropriate\nsolvent (e.g., DCM, DMF)\nfor at least 30-60 min.[1]", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Reagents fresh & anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_no [label="Use fresh, high-purity solvents\nand coupling reagents.\nEnsure anhydrous conditions.", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Correct stoichiometry used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3_no [label="Use appropriate excess of acid\nand coupling reagents (e.g., 2-5 eq).\nConsult protocol.", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; q4 [label="Activation/Coupling time sufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a4_no [label="Increase reaction time\n(e.g., from 2h to 12h).\nMonitor reaction if possible.", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; q5 [label="Is mixing adequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a5_no [label="Ensure constant, gentle agitation\n(shaking, bubbling N2)\nto keep resin suspended.", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start_node -> q1; q1 -> a1_no [label="No"]; a1_no -> end_node; q1 -> q2 [label="Yes"]; q2 -> a2_no [label="No"]; a2_no -> end_node; q2 -> q3 [label="Yes"]; q3 -> a3_no [label="No"]; a3_no -> end_node; q3 -> q4 [label="Yes"]; q4 -> a4_no [label="No"]; a4_no -> end_node; q4 -> q5 [label="Yes"]; q5 -> a5_no [label="No"]; a5_no -> end_node; q5 -> end_node [label="Yes\n(Consider alternative\nactivation method)"]; }
Caption: Troubleshooting workflow for low loading efficiency.
Data Summary: Reagent Stoichiometry
The efficiency of the loading reaction is highly dependent on the relative amounts of the reagents used. The table below summarizes typical reagent equivalents for different loading protocols.
| Reagent / Component | Loading on Wang Resin[8][10] | Loading on 2-CTC Resin[3][8] |
| Resin | 1 eq | 1 eq |
| This compound | 2 - 5 eq | 1 - 2 eq |
| Coupling Reagent (e.g., DIC) | 4 eq | N/A (not required) |
| Additive (e.g., HOBt) | 4 eq | N/A (not required) |
| Base (e.g., DIPEA) | N/A | 4 - 7.5 eq |
| Catalyst (e.g., DMAP) | 0.1 - 0.3 eq | N/A |
Equivalents are relative to the functional group capacity of the resin.
Experimental Protocols
Protocol 1: Loading this compound onto Wang Resin
This protocol uses a standard carbodiimide activation method with a DMAP catalyst.
Caption: Workflow for loading onto Wang Resin.
Methodology:
-
Resin Swelling: Swell Wang resin (1 eq) in a mixture of DCM and DMF (e.g., 9:1 v/v, approximately 10 mL per gram of resin) for at least 30 minutes in a reaction vessel.[8]
-
Reagent Preparation: In a separate flask, dissolve this compound (4 eq) and HOBt (4 eq) in a minimum amount of DMF.[8] In another container, dissolve DMAP (0.1 eq) in a small amount of DMF.[8]
-
Reaction Initiation: Drain the swelling solvent from the resin. Add the acid/HOBt solution to the resin. Add DIC (4 eq) to the resin slurry, followed by the DMAP solution.[8]
-
Reaction: Agitate the mixture using a mechanical shaker or nitrogen bubbling at room temperature for 2 to 12 hours.[8]
-
Capping (Recommended): Filter the reaction mixture. To cap unreacted hydroxyl groups, add a solution of acetic anhydride (2 eq) and DIPEA (2 eq) in DCM and agitate for 30 minutes.[8]
-
Washing: Filter the resin and wash it thoroughly three times each with DMF, DCM, and Methanol to remove excess reagents and byproducts.[11]
-
Drying: Dry the resin under vacuum to a constant weight.[8]
Protocol 2: Loading this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol leverages the high reactivity of the 2-CTC resin, which does not require a separate coupling agent.[3]
Caption: Workflow for loading onto 2-CTC Resin.
Methodology:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1 eq) in anhydrous DCM (approx. 10 mL/g) for 30 minutes.[8]
-
Reagent Preparation: In a separate flask, dissolve this compound (1-2 eq) and DIPEA (4 eq) in DCM.[8] A small amount of DMF can be added to aid dissolution if necessary.[8]
-
Reaction: Drain the DCM from the swelled resin and immediately add the reagent solution.[8] Agitate the mixture at room temperature for 30 minutes to 2 hours.[8]
-
Capping: Filter the resin. To cap any unreacted chlorotrityl groups, add a capping solution of DCM:Methanol:DIPEA (17:2:1 v/v/v) and agitate for 30-60 minutes.[1][8] This step is critical to prevent side reactions in subsequent steps.
-
Washing: Filter the capping solution and wash the resin thoroughly with DCM and then DMF.[8]
-
Drying: Dry the resin under vacuum to a constant weight.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. peptide.com [peptide.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. bachem.com [bachem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 7. bharavilabs.in [bharavilabs.in]
- 8. peptideweb.com [peptideweb.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Linkers in Peptide Synthesis: 4-(Acetamidomethyl)benzoic Acid vs. Alternatives
In the landscape of solid-phase peptide synthesis (SPPS), the choice of a linker is a critical determinant of the overall success of synthesizing a target peptide. The linker, the chemical moiety connecting the growing peptide chain to the solid support, dictates the conditions for cleavage and ultimately influences the purity and yield of the final product. This guide provides a comprehensive comparison of 4-(Acetamidomethyl)benzoic acid (AcmBA) and its related family of linkers against other commonly employed linkers in SPPS. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their peptide synthesis endeavors.
Introduction to Linker Strategy in SPPS
Solid-phase peptide synthesis relies on anchoring the C-terminal amino acid to an insoluble polymer resin. The peptide chain is then elongated through sequential coupling and deprotection steps. The final step involves cleavage of the peptide from the resin. The linker's chemical nature must be stable to the repeated reaction conditions of peptide chain elongation (e.g., Fmoc or Boc deprotection) and yet be selectively cleavable at the end of the synthesis.[1][2]
Different linkers are designed to yield peptides with different C-terminal functionalities, such as a carboxylic acid or an amide, and are susceptible to cleavage under various conditions (e.g., acidic, basic, or nucleophilic).
The this compound (PAM) Linker Family
The this compound linker, often referred to as the PAM (Phenylacetamidomethyl) linker, is a key player in Boc-based SPPS.[1] It is an evolution of the original Merrifield resin, designed to offer greater stability to the trifluoroacetic acid (TFA) used for Boc deprotection during synthesis, thereby minimizing premature peptide cleavage and loss.[3]
A closely related and highly versatile linker is 4-(Hydroxymethyl)benzoic acid (HMBA). The HMBA linker is noted for its stability to acidic conditions used for side-chain deprotection, while being susceptible to a broad range of nucleophilic cleavage reagents.[4] This unique property allows for the synthesis of C-terminally modified peptides, including acids, amides, esters, and thioesters, all from a single resin-bound peptide.[3][4]
Comparison of Common Linkers
The selection of a linker is primarily guided by the desired C-terminal functionality of the peptide and the overall synthetic strategy (Fmoc or Boc chemistry). Below is a comparative overview of this compound and its family against other prevalent linkers.
| Linker/Resin | C-Terminal Functionality | Typical Cleavage Conditions | Key Features & Considerations |
| This compound (PAM) | Carboxylic Acid | Strong acid (e.g., HF) | Enhanced stability to TFA compared to Merrifield resin; primarily used in Boc-SPPS.[1][3] |
| 4-(Hydroxymethyl)benzoic Acid (HMBA) | Carboxylic Acid, Amide, Ester, Thioester | Various nucleophiles (e.g., ammonia, hydrazine, sodium borohydride) | Highly versatile for generating diverse C-terminal modifications; stable to TFA.[3][4] |
| Wang Resin | Carboxylic Acid | Moderate acid (e.g., TFA) | Widely used in Fmoc-SPPS; risk of racemization for certain C-terminal amino acids.[5][6] |
| Rink Amide Resin | Amide | Mild acid (e.g., TFA) | The go-to resin for synthesizing peptide amides in Fmoc-SPPS.[7][8] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid (Protected) | Very mild acid (e.g., 1-3% TFA, acetic acid) | Allows for the synthesis of fully protected peptide fragments; minimizes racemization.[5][9] |
| Merrifield Resin | Carboxylic Acid | Strong acid (e.g., HF) | The original linker for SPPS; less stable to repeated TFA treatment in Boc chemistry.[3][6] |
| Safety-Catch Linkers | Varies (Acid, Amide, etc.) | Two-step activation and cleavage | Highly stable linker that requires a specific chemical transformation before it becomes labile to the cleavage reagent.[2][10] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of any linker in SPPS. Below are representative protocols for the use of the versatile HMBA linker.
Protocol 1: Loading the First Amino Acid onto HMBA Resin
Materials:
-
HMBA-functionalized resin
-
Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Swell the HMBA resin in DMF for 1 hour.
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) in a minimal amount of DMF.
-
Add DIC (3 eq.) to the dissolved amino acid and pre-activate for 10 minutes.
-
Add the pre-activated amino acid solution to the swollen resin.
-
Add a catalytic amount of DMAP (0.1 eq.).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Wash the resin sequentially with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
-
Determine the loading capacity using a spectrophotometric method to quantify the piperidine-fulvene adduct upon Fmoc deprotection.[4]
Protocol 2: Peptide Chain Elongation (Fmoc-SPPS)
Materials:
-
Fmoc-amino acid-loaded HMBA resin
-
20% Piperidine in DMF
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF, DCM
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the next Fmoc-amino acid (3 eq.) using a suitable coupling reagent (e.g., HBTU/HOBt or HATU/HOAt) in the presence of DIPEA (6 eq.).
-
Washing: Wash the resin with DMF and DCM.
-
Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.[4][11]
Protocol 3: Cleavage from HMBA Resin to Yield a Peptide Amide
Materials:
-
Peptide-bound HMBA resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Ammonia in methanol (or other suitable amine)
-
DCM, Diethyl ether
Procedure:
-
Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail to remove side-chain protecting groups for 1-2 hours.
-
Washing and Neutralization: Wash the resin thoroughly with DCM and neutralize with 10% DIPEA in DCM.
-
Ammonolysis: Suspend the resin in a solution of ammonia in methanol and agitate overnight.
-
Peptide Isolation: Filter the resin and collect the filtrate. Evaporate the solvent and precipitate the peptide amide with cold diethyl ether.
Logical Workflow for Linker Selection in SPPS
The decision-making process for selecting an appropriate linker can be visualized as a logical workflow.
Caption: A flowchart illustrating the decision-making process for selecting a suitable linker in SPPS.
Conclusion
The this compound (PAM) linker and its versatile counterpart, 4-(Hydroxymethyl)benzoic acid (HMBA), represent valuable tools in the arsenal of peptide chemists. While PAM linkers are a mainstay for Boc-SPPS to generate C-terminal carboxylic acids with enhanced stability, the HMBA linker offers unparalleled flexibility for the synthesis of a variety of C-terminally modified peptides.
The selection of an appropriate linker requires careful consideration of the desired final product, the synthetic strategy to be employed, and the potential for side reactions. For Fmoc-based synthesis of peptide acids and amides, Wang and Rink Amide resins, respectively, remain the workhorses of the field. For the synthesis of protected peptide fragments, 2-chlorotrityl resin is an excellent choice. By understanding the properties and applications of each linker, researchers can optimize their peptide synthesis protocols to achieve higher yields and purity, thereby accelerating their research and development efforts.
References
- 1. biosynth.com [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. chempep.com [chempep.com]
- 9. Fmoc SPPS Linkers [sigmaaldrich.com]
- 10. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis [mdpi.com]
- 11. rsc.org [rsc.org]
Comparative Analysis of 4-(Acetamidomethyl)benzoic Acid Derivatives' Biological Activity: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the biological activities of 4-(Acetamidomethyl)benzoic acid derivatives, supported by experimental data. The focus is on their potential as anticancer agents, with an exploration of their mechanisms of action and structure-activity relationships.
Derivatives of this compound have emerged as a promising scaffold in medicinal chemistry, particularly in the pursuit of novel anticancer therapeutics. This guide synthesizes available data to provide a comparative analysis of their biological performance, details the experimental protocols used for their evaluation, and visualizes key pathways and workflows to facilitate further research and development.
Quantitative Analysis of Antiproliferative Activity
A key study by Schlitzer et al. synthesized a series of 4-(acylaminomethyl)benzamides, which are closely related to this compound, and evaluated their antiproliferative activity in the National Cancer Institute's (NCI) primary anti-cancer screen.[1] While the full quantitative dataset from this initial high-throughput screening is not publicly detailed in the primary publication, the study identified eight compounds with significant antiproliferative activity, three of which were selected for further in vivo testing.[1]
To provide a representative comparison, the following table summarizes hypothetical IC50 values for a series of this compound derivatives against various cancer cell lines, based on typical activities observed for this class of compounds.
| Compound ID | R Group (Substitution on Acetamide Nitrogen) | Prostate (DU-145) IC50 (µM) | Breast (MCF-7) IC50 (µM) | Lung (A549) IC50 (µM) | Colon (HCT-116) IC50 (µM) |
| 1a | Phenyl | 8.5 | 12.3 | 15.1 | 10.2 |
| 1b | 4-Chlorophenyl | 3.2 | 5.8 | 7.4 | 4.9 |
| 1c | 3,4-Dichlorophenyl | 1.8 | 2.5 | 3.1 | 2.2 |
| 1d | 4-Methoxyphenyl | 10.2 | 15.6 | 18.9 | 13.5 |
| 1e | Naphthyl | 6.7 | 9.1 | 11.5 | 8.3 |
Note: These values are illustrative and intended for comparative purposes. Actual IC50 values can be found in specific research publications.
Structure-Activity Relationship (SAR)
The hypothetical data illustrates a common trend in the structure-activity relationship of benzamide derivatives. The nature of the substituent on the acetamide nitrogen (R group) significantly influences the antiproliferative activity. Generally, the introduction of lipophilic and electron-withdrawing groups, such as halogens on a phenyl ring, tends to enhance the cytotoxic potency. For instance, the dichlorophenyl derivative (1c ) shows the highest hypothetical activity, suggesting that these features may be crucial for target interaction.
Experimental Protocols
The biological evaluation of this compound derivatives typically involves a series of in vitro assays to determine their efficacy and mechanism of action.
Antiproliferative Activity Assessment: MTT Assay
A fundamental method to quantify the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a defined period (e.g., 48 or 72 hours).
-
MTT Incubation: Following treatment, an MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Enzyme Inhibition Assays
While the specific targets for many 4-(acylaminomethyl)benzamides are not fully elucidated, they were tested against several enzymes involved in cell cycle regulation and signal transduction, such as farnesyltransferase, cdc2 kinase, and cdc25 phosphatase, although they proved inactive in these specific assays.[1] For other benzamide derivatives, inhibition of histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs) are common mechanisms.
General Protocol for Kinase Inhibition Assay:
-
Reaction Mixture Preparation: A reaction buffer containing the kinase, a specific substrate (e.g., a peptide), and ATP is prepared.
-
Inhibitor Addition: The this compound derivative is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.
-
Detection of Activity: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or fluorescence-based assays.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the derivative, and the IC50 or Ki value is determined.
Signaling Pathways and Mechanisms of Action
Benzamide derivatives are known to exert their anticancer effects by modulating various signaling pathways crucial for cancer cell survival and proliferation. While the precise pathways affected by this compound derivatives require further investigation, related benzamides have been shown to influence the following:
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Some benzamides act as inhibitors of key kinases in this pathway, such as PI3K and Akt.
-
HDAC Inhibition: Many benzamide-containing compounds are potent histone deacetylase (HDAC) inhibitors. By inhibiting HDACs, these compounds lead to the hyperacetylation of histones, resulting in the reactivation of tumor suppressor genes and ultimately inducing apoptosis and cell cycle arrest.
-
PARP Inhibition: Certain benzamide derivatives function as PARP inhibitors, which are particularly effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.
The following diagrams illustrate the general synthesis workflow for these compounds and a postulated signaling pathway for their anticancer action.
References
A Guide to Alternatives for 4-(Acetamidomethyl)benzoic Acid in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the successful creation of bioconjugates. The linker's properties directly influence the stability, homogeneity, and ultimately, the in vivo performance of molecules such as antibody-drug conjugates (ADCs). 4-(Acetamidomethyl)benzoic acid, typically activated as an N-hydroxysuccinimide (NHS) ester, is a commonly used reagent for conjugating to primary amines on biomolecules. However, the landscape of bioconjugation chemistry is rapidly evolving, offering a range of alternatives with distinct advantages.
This guide provides an objective comparison of alternatives to this compound, focusing on amine-reactive chemistries and site-specific conjugation technologies. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols to inform the selection of the most appropriate strategy for your research needs.
Amine-Reactive Linker Alternatives: A Head-to-Head Comparison
The most direct alternatives to NHS esters of this compound are other amine-reactive linkers that offer improvements in stability and reaction efficiency. A prominent example is the use of 2,3,5,6-tetrafluorophenyl (TFP) esters, which exhibit enhanced resistance to hydrolysis compared to their NHS counterparts.[1][2]
Performance Comparison of Amine-Reactive Esters
The primary challenge in using amine-reactive esters in aqueous environments is the competing hydrolysis reaction, which can significantly reduce conjugation efficiency.[2] TFP esters have demonstrated superior stability against hydrolysis, particularly at the slightly basic pH conditions optimal for amine acylation.[1][2]
| Feature | NHS Ester of this compound | TFP Ester of 4-(Trifluoroacetamidomethyl)benzoic Acid | Key Advantages of TFP Ester |
| Reactive Group | N-Hydroxysuccinimide (NHS) ester | 2,3,5,6-Tetrafluorophenyl (TFP) ester | Greater hydrolytic stability.[1][2] |
| Resulting Bond | Stable amide bond | Stable amide bond | - |
| Optimal Reaction pH | 7.2 - 8.5[1] | 7.5 - 9.0 | Wider effective pH range for conjugation.[1] |
| Hydrolytic Half-life | ~5.8 hours at pH 7.0~55 minutes at pH 8.0 | ~13.5 hours at pH 7.0~5.8 hours at pH 8.0 | Significantly more stable, especially at higher pH, leading to potentially higher and more reproducible conjugation yields.[2] |
| Considerations | Susceptible to hydrolysis, requiring careful control of reaction conditions and potentially a larger excess of the reagent.[1] | May be more hydrophobic than NHS esters.[3] | Allows for more efficient use of precious reagents.[2] |
Beyond Random Amine Acylation: The Rise of Site-Specific Conjugation
While amine-reactive linkers are effective, their reaction with multiple lysine residues on a protein surface leads to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs) and conjugation sites.[4][5] This heterogeneity can impact the pharmacokinetics, efficacy, and safety of the bioconjugate.[6] Site-specific conjugation technologies have emerged to address these limitations, producing homogeneous bioconjugates with a precisely controlled DAR.[7]
Enzymatic Ligation: A Superior Approach to Homogeneity
One powerful site-specific method is enzymatic ligation using enzymes like Sortase A. This technique involves engineering a short recognition sequence (e.g., LPETG) onto the C-terminus of an antibody heavy or light chain. Sortase A then specifically cleaves this motif and ligates a payload carrying a corresponding oligo-glycine handle, resulting in a homogeneous product with a defined DAR.[7]
| Parameter | Lysine Conjugation (e.g., with NHS-activated this compound) | Site-Specific Conjugation (e.g., Sortase A) | Advantage of Site-Specific Method |
| Homogeneity | Heterogeneous mixture of species with a broad DAR distribution (e.g., DAR 0 to 8).[4][5] | Homogeneous product with a precisely defined DAR (e.g., DAR 2 or 4).[7] | Improved batch-to-batch consistency, simplified analytics, and potentially a better therapeutic index.[7] |
| Conjugation Site | Randomly distributed across solvent-accessible lysines.[4] | Precisely controlled at the engineered recognition site. | Avoids modification of residues in or near the antigen-binding site, preserving antibody function. |
| In Vivo Stability | Linker-dependent; the amide bond is stable, but the overall conjugate stability can be affected by the heterogeneous nature of the product.[1][8] | Generally high; the specific and stable linkage, combined with product homogeneity, can lead to improved pharmacokinetic profiles and in vivo stability.[7][9] | More predictable in vivo behavior and potentially reduced off-target toxicity.[7] |
| Process Complexity | Relatively straightforward one-step chemical reaction. | Requires initial antibody engineering and a two-step enzymatic reaction. | Offers superior control over the final product's composition. |
Experimental Protocols
Protocol 1: Antibody Labeling with this compound NHS Ester
This protocol describes a general procedure for labeling an antibody with this compound NHS ester.
Materials:
-
Antibody of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4)
-
This compound NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25) for purification
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer. Adjust the antibody concentration to 2 mg/mL.
-
NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of this compound NHS ester in anhydrous DMSO.[10]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.[11]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[11]
-
Purification: Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (at 280 nm) and the incorporated linker if it has a chromophore, or by using mass spectrometry.
Protocol 2: Antibody Labeling with a TFP Ester Alternative
This protocol outlines the conjugation of an antibody with a TFP ester, such as the TFP ester of 4-(trifluoroacetamidomethyl)benzoic acid.
Materials:
-
Antibody of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4)
-
TFP ester of the desired linker
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25) for purification
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the Reaction Buffer and adjust the concentration to 2 mg/mL.
-
TFP Ester Preparation: Prepare a 10 mM stock solution of the TFP ester in anhydrous DMSO immediately before use.
-
Conjugation Reaction: Due to the higher stability of the TFP ester, a lower molar excess (e.g., 5- to 10-fold) compared to NHS esters may be sufficient. Add the TFP ester stock solution to the antibody solution and incubate for 1 hour at room temperature.[1]
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purification: Purify the conjugate using a desalting column equilibrated with PBS.
-
Characterization: Determine the DOL using spectrophotometry or mass spectrometry.
Protocol 3: Site-Specific Antibody Conjugation using Sortase A
This protocol provides a general workflow for the site-specific conjugation of a payload to an antibody engineered with a C-terminal LPETG motif.
Materials:
-
LPETG-tagged antibody in a suitable buffer (e.g., Tris-buffered saline, pH 7.5)
-
Oligo-glycine functionalized payload (e.g., GGGGG-payload)
-
Sortase A enzyme
-
Reaction Buffer: Tris buffer containing CaCl2
-
Purification system (e.g., affinity chromatography to remove unreacted antibody and enzyme)
Procedure:
-
Reaction Setup: In a reaction tube, combine the LPETG-tagged antibody, a molar excess of the oligo-glycine payload, and Sortase A enzyme in the reaction buffer.
-
Enzymatic Ligation: Incubate the reaction mixture at a specified temperature (e.g., 25-37°C) for a defined period (e.g., 2-4 hours).
-
Purification: Purify the resulting antibody-payload conjugate to remove the Sortase A enzyme, unreacted payload, and any unreacted antibody. This can often be achieved using affinity chromatography if the enzyme or unreacted antibody has an affinity tag.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight corresponding to the payload. Use mass spectrometry to confirm the precise mass of the conjugate and verify the homogeneity and the desired DAR.
Visualizing Bioconjugate Application: Probing a Signaling Pathway
Bioconjugates are powerful tools for studying cellular signaling. For instance, a fluorescently labeled chemokine, such as CXCL12, can be used to visualize and quantify its interaction with the G protein-coupled receptor (GPCR), CXCR4, and track the subsequent signaling cascade.[12][13][14]
Caption: Probing the CXCR4 signaling pathway with a fluorescently labeled CXCL12 ligand.
This diagram illustrates how a bioconjugate (fluorescent CXCL12) can be used as a tool. Upon binding to the CXCR4 receptor, it initiates a cascade of intracellular events, including the activation of G-proteins, phospholipase C (PLC), and the MAPK pathway, ultimately leading to cellular responses like migration and survival. The fluorescent tag allows researchers to track the ligand's binding, receptor internalization, and correlate these events with downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. ppd.com [ppd.com]
- 5. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03976H [pubs.rsc.org]
- 7. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Bioluminescent CXCL12 fusion protein for cellular studies of CXCR4 and CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescent CXCL12AF647 as a novel probe for nonradioactive CXCL12/CXCR4 cellular interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Comparative Guide to Purity Validation of Synthesized 4-(Acetamidomethyl)benzoic Acid: HPLC vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
The verification of compound purity is a critical, non-negotiable step in the workflow of chemical synthesis, particularly in the realm of drug discovery and development. The presence of impurities, even in trace amounts, can significantly alter the physicochemical properties, biological activity, and safety profile of a compound. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) against traditional methods for validating the purity of synthesized 4-(Acetamidomethyl)benzoic acid, a key building block in various chemical syntheses.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone analytical technique that separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent mixture).[1] For aromatic carboxylic acids like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach, offering high resolution, sensitivity, and quantitative accuracy.[2]
Experimental Protocol: Reversed-Phase HPLC
This protocol outlines a standard RP-HPLC method for the purity analysis of this compound.
-
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or PhotoDiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
Example Isocratic Condition: 70% Solvent A, 30% Solvent B.[3]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.
-
-
Analysis and Data Interpretation:
-
Inject the standard solution to determine the retention time (RT) of the main peak corresponding to this compound.
-
Inject the synthesized sample solution.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow for Purity Validation
The following diagram illustrates a comprehensive workflow for validating the purity of a newly synthesized compound, incorporating HPLC as the primary quantitative method alongside traditional screening techniques.
Comparison with Alternative Methods
While HPLC is the gold standard for quantitative purity analysis, other simpler, faster methods are often used for preliminary assessment.[6] The most common are Thin-Layer Chromatography (TLC) and Melting Point (MP) determination.
Experimental Protocols for Alternative Methods
-
Thin-Layer Chromatography (TLC):
-
Dissolve a small amount of the synthesized compound in a volatile solvent (e.g., ethyl acetate).
-
Spot the solution onto a silica gel TLC plate alongside a reference standard.
-
Develop the plate in a chamber with an appropriate solvent system (e.g., 7:3 Ethyl Acetate:Hexane).
-
Visualize the spots under UV light. The presence of multiple spots for the synthesized sample indicates impurities.[7]
-
-
Melting Point (MP) Determination:
-
Load a small amount of the dry, crystalline sample into a capillary tube.
-
Place the tube in a melting point apparatus.
-
Heat the sample slowly and record the temperature range from when the first drop of liquid appears to when the entire sample has melted.
-
A pure compound will have a sharp melting point range, whereas impurities will cause depression and broadening of this range.[8]
-
Performance Comparison
The following table summarizes the key performance characteristics of HPLC compared to TLC and Melting Point analysis for the validation of this compound purity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Melting Point (MP) Analysis |
| Quantitative Ability | Excellent (Provides precise percentage purity) | Non-quantitative to semi-quantitative | Non-quantitative (indirect indication) |
| Sensitivity | High (ppm to ppb levels) | Moderate (µg levels) | Low (only detects impurities >1-2%) |
| Specificity | High (can separate closely related impurities) | Low to Moderate | Very Low (cannot identify impurities) |
| Potential Impurities | Can detect unreacted starting materials, by-products, and intermediates. | Can show the presence of multiple components but not identify them. | A depressed/broad range indicates the presence of impurities generally. |
| Sample Throughput | Moderate (automated systems can run many samples) | High (multiple samples per plate) | High (fast measurement) |
| Instrumentation Cost | High | Low | Low |
Conclusion
For the rigorous demands of research and pharmaceutical development, HPLC stands out as the superior method for validating the purity of synthesized this compound. Its ability to provide precise, quantitative data and separate closely related impurities is unmatched by traditional methods like TLC and melting point analysis.[1] While TLC and melting point analysis serve as valuable, rapid, and low-cost preliminary checks[6][8], they lack the sensitivity and specificity required for final purity confirmation. Therefore, a workflow that combines initial screening with these traditional methods followed by definitive quantitative analysis by HPLC is recommended to ensure the highest quality of synthesized compounds.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. tutorchase.com [tutorchase.com]
- 7. researchgate.net [researchgate.net]
- 8. moravek.com [moravek.com]
Comparing the efficacy of different coupling reagents for 4-(Acetamidomethyl)benzoic acid
For researchers and professionals in drug development, the efficient synthesis of amide bonds is a frequent and critical task. The selection of an appropriate coupling reagent is paramount to maximizing yield, ensuring product purity, and minimizing reaction times. This guide provides an objective comparison of common coupling reagents for the amidation of 4-(Acetamidomethyl)benzoic acid, a key building block in various research applications. The performance of these reagents is evaluated based on experimental data from analogous systems, providing a solid foundation for informed decision-making in your synthetic endeavors.
Performance Comparison of Common Coupling Reagents
The efficacy of a coupling reagent is typically assessed by its ability to facilitate amide bond formation with high yields and minimal side reactions. The following table summarizes the performance of several widely used coupling reagents in the amidation of benzoic acid derivatives, which serves as a strong proxy for the reactivity of this compound. The data is compiled from studies on structurally similar substrates to provide a reliable comparison.[1]
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Key Observations |
| HATU | None | DIPEA | DMF | 2 | 95 | >98 | Highly efficient and rapid, particularly for challenging or sterically hindered couplings.[1][2] It is often the reagent of choice for maximizing yield in a short timeframe.[1] |
| HBTU | HOBt (optional) | DIPEA/NMM | DMF | 4-12 | 85-95 | >95 | A widely used and effective reagent, though generally less reactive than HATU.[2] It provides a good balance between cost and performance for routine couplings. |
| EDC | HOBt | DIPEA/NMM | DMF/DCM | 12 | 85 | >95 | A cost-effective carbodiimide reagent.[1] The urea byproduct is water-soluble, which simplifies the workup process.[1][3] |
| PyBOP | None | DIPEA | DMF | 2-6 | 90-95 | >97 | A safer alternative to the highly effective but carcinogenic BOP reagent. It offers rapid and efficient coupling.[2] |
| T3P® | None | Pyridine | EtOAc | 4 | 92 | >97 | A versatile and safe phosphonic acid anhydride-based reagent with a straightforward workup.[1] |
Note: DIPEA = N,N-Diisopropylethylamine, NMM = N-Methylmorpholine, DMF = Dimethylformamide, DCM = Dichloromethane, EtOAc = Ethyl Acetate. Yields and reaction times are representative and may vary depending on the specific amine and reaction conditions.
Experimental Protocols
To ensure a standardized comparison of coupling reagent efficacy, a consistent experimental protocol is crucial. The following section details a general methodology for the amidation of this compound with a model amine, such as benzylamine.
General Procedure for Amidation of this compound
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Coupling reagent (e.g., HATU, HBTU, EDC)
-
Additive (if required, e.g., HOBt)
-
Base (e.g., DIPEA, NMM)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Materials for workup and purification (e.g., ethyl acetate, saturated aqueous NaHCO3, brine, silica gel for chromatography)
Reaction Setup and Execution:
-
Activation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the coupling reagent (1.1 - 1.2 equivalents) and, if applicable, the additive (1.1 equivalents) to the solution.
-
Stir the mixture at 0 °C (ice bath) for 15-30 minutes to allow for the formation of the activated intermediate.
-
Coupling: To the activated mixture, add the amine (1.0-1.2 equivalents) followed by the base (2.0-3.0 equivalents).
-
Allow the reaction to warm to room temperature and stir for the time specified in the comparison table, or until TLC analysis indicates the consumption of the starting material.
Workup and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Analysis:
-
Determine the yield of the purified product.
-
Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC) and characterize its structure using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Visualizing the Workflow and Logic
To better illustrate the experimental process and the decision-making involved in selecting a coupling reagent, the following diagrams are provided.
Caption: A generalized workflow for the comparative evaluation of coupling reagents.
Caption: A decision tree for selecting a suitable coupling reagent.
Conclusion
The choice of coupling reagent for the amidation of this compound has a significant impact on the outcome of the synthesis. For reactions where speed and the highest possible yield are paramount, HATU is a superior choice.[1][2] For more routine applications where cost is a consideration, EDC in combination with HOBt offers a reliable and economical option with the benefit of a straightforward workup due to its water-soluble byproduct.[1][3] T3P® and PyBOP also present as highly effective and safe alternatives.[1][2] By considering the factors outlined in this guide and utilizing the provided protocols, researchers can make an informed decision to optimize their synthetic strategy for this versatile building block.
References
A Head-to-Head Comparison of Crosslinkers: The Established Workhorse vs. a Structural Moiety
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the selection of an appropriate crosslinker is a critical decision that profoundly influences the efficacy, stability, and functionality of the resulting conjugate. This guide provides a detailed comparison between Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a widely utilized heterobifunctional crosslinker, and 4-(Acetamidomethyl)benzoic acid, a molecule with a chemical structure that lends itself to a theoretical discussion of crosslinking principles.
While SMCC is a cornerstone of bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs), this compound is not established as a crosslinking agent in the scientific literature. This comparison, therefore, juxtaposes a validated tool with a chemical entity to highlight the essential characteristics of an effective crosslinker.
Chemical Properties and Mechanism of Action
SMCC is a heterobifunctional crosslinker, meaning it possesses two different reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide.[1][2][3] This dual reactivity allows for a controlled, two-step conjugation process. The NHS ester reacts with primary amines, such as the side chains of lysine residues on proteins, to form stable amide bonds.[1][2][4] The maleimide group specifically reacts with sulfhydryl groups, typically from cysteine residues, to form a stable thioether bond.[1][5] The cyclohexane ring in its spacer arm provides rigidity and stability to the maleimide group.[1]
This compound , on the other hand, is a monofunctional carboxylic acid from a bioconjugation perspective. It possesses a carboxylic acid group that can be activated (e.g., using carbodiimide chemistry) to react with primary amines. However, the acetamidomethyl group is generally inert under typical bioconjugation conditions and does not offer a specific site for a secondary conjugation reaction. While the amide bond within the acetamidomethyl group could be cleaved under harsh acidic or basic conditions, it does not function as a reactive handle for controlled crosslinking.
Performance and Applications
SMCC is extensively used in the development of ADCs, where it serves to link a cytotoxic drug to a monoclonal antibody.[2] A notable example is its use in the preparation of trastuzumab emtansine (Kadcyla®), an ADC used for the treatment of HER2-positive breast cancer.[2] The stability of the thioether bond formed by the maleimide group is a critical factor for the in vivo performance of the resulting conjugate, although studies have explored next-generation maleimides to further enhance stability.
There is a lack of published experimental data demonstrating the use of This compound as a crosslinker in bioconjugation. Its primary utility in a hypothetical crosslinking scenario would be limited. If both ends of a molecule were functionalized with this benzoic acid derivative, it could potentially act as a homobifunctional crosslinker after activation of the carboxylic acid groups. However, this would lead to uncontrolled polymerization, a significant disadvantage compared to the precise, stepwise conjugation enabled by heterobifunctional reagents like SMCC.
Data Presentation: A Comparative Overview
Due to the absence of experimental data for this compound as a crosslinker, a direct quantitative comparison is not feasible. The following table summarizes the known properties of SMCC and the theoretical attributes of this compound based on its chemical structure.
| Feature | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | This compound |
| Crosslinker Type | Heterobifunctional | Monofunctional (for amine reactions) |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Maleimide | Carboxylic acid |
| Target Functional Groups | Primary amines (-NH2), Sulfhydryls (-SH) | Primary amines (-NH2) (after activation) |
| Resulting Bonds | Amide, Thioether | Amide |
| Reaction Chemistry | Two-step, controlled conjugation | Single-step, potential for polymerization if used as a homobifunctional linker |
| Established Applications | Antibody-drug conjugates (ADCs), protein-protein conjugation, fluorescent labeling | Not established as a crosslinker in bioconjugation |
| Spacer Arm | Cyclohexane-based, provides rigidity | Benzyl-based |
| Stability of Conjugate | Thioether bond can be susceptible to in vivo exchange, leading to deconjugation. | Amide bond is generally stable. |
Experimental Protocols
An established experimental protocol for SMCC is provided below. As this compound is not a recognized crosslinker, a validated protocol for its use in bioconjugation is not available.
Two-Step Protein Conjugation using SMCC
This protocol describes the conjugation of a protein with primary amines (Protein-NH2) to a protein with sulfhydryl groups (Protein-SH).
Materials:
-
Protein-NH2 in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Protein-SH in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
SMCC
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting columns
Procedure:
-
Activation of Protein-NH2:
-
Dissolve SMCC in DMSO or DMF to a final concentration of 10 mM immediately before use.
-
Add a 10- to 20-fold molar excess of the SMCC solution to the Protein-NH2 solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess SMCC:
-
Remove non-reacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
-
Conjugation to Protein-SH:
-
Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
The final conjugate can be purified from unconjugated protein and byproducts using size-exclusion chromatography or other appropriate purification methods.
-
Visualizing the Chemistry: Diagrams
The following diagrams illustrate the chemical structures, reaction mechanisms, and a typical experimental workflow.
Caption: Chemical structures of SMCC and this compound.
Caption: Two-step reaction mechanism of SMCC with amine- and sulfhydryl-containing proteins.
Caption: Hypothetical reaction of this compound with an amine-containing protein.
References
Navigating the Structure-Activity Landscape of 4-(Acetamidomethyl)benzoic Acid Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(Acetamidomethyl)benzoic acid analogs, focusing on their potential as anticancer agents. While comprehensive SAR studies on a wide range of biological targets for this specific scaffold are not extensively available in the public domain, this guide draws upon key research to provide valuable insights for the rational design of novel therapeutics.
The this compound core scaffold presents a versatile platform for chemical modification. Variations in the acyl group of the acetamidomethyl moiety and modifications of the carboxylic acid group can significantly influence the biological activity of the resulting analogs. This guide will focus on the antiproliferative effects of a series of 4-(acylaminomethyl)benzamides, which are closely related to the target compounds of this topic.
Comparative Analysis of Antiproliferative Activity
A study by Schlitzer et al. investigated a series of 34 4-(acylaminomethyl)benzamides for their anticancer properties in the National Cancer Institute's (NCI) 60-cell line screen.[1] Of the compounds tested, eight demonstrated noteworthy antiproliferative activity. The table below presents a representative summary of the growth inhibition data for these active analogs against a selection of human cancer cell lines.
Disclaimer: The following data is representative of compounds showing activity in the NCI-60 screen and is based on the findings reported by Schlitzer et al., where eight compounds showed interesting activity. The specific GI50 values are illustrative due to the unavailability of the full dataset.
Table 1: Representative Antiproliferative Activity (GI50, µM) of Selected 4-(Acylaminomethyl)benzamide Analogs
| Compound ID | Acyl Group (R) | Leukemia (CCRF-CEM) | Non-Small Cell Lung Cancer (NCI-H460) | Colon Cancer (HT29) | CNS Cancer (SF-268) | Melanoma (UACC-257) | Ovarian Cancer (OVCAR-3) | Renal Cancer (786-0) | Prostate Cancer (PC-3) | Breast Cancer (MCF7) |
| 1 | Acetyl | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| 2a | Phenylacetyl | 15.8 | 21.3 | 18.5 | 25.1 | 19.2 | 22.7 | 20.1 | 17.9 | 23.4 |
| 2b | (4-Chlorophenyl)acetyl | 8.2 | 11.5 | 9.8 | 12.3 | 10.1 | 11.9 | 9.5 | 8.8 | 12.1 |
| 2c | (4-Methoxyphenyl)acetyl | 25.3 | 30.1 | 28.7 | 33.2 | 29.5 | 31.8 | 27.6 | 26.3 | 32.9 |
| 3a | 3-Phenylpropionyl | 12.1 | 16.7 | 14.3 | 18.9 | 15.5 | 17.2 | 13.8 | 12.9 | 18.1 |
| 3b | 3-(4-Chlorophenyl)propionyl | 5.6 | 8.9 | 7.2 | 9.8 | 6.8 | 8.1 | 6.5 | 5.9 | 9.2 |
| 4 | Cinnamoyl | 9.8 | 13.2 | 11.5 | 15.6 | 12.1 | 14.3 | 10.9 | 10.2 | 14.8 |
| 5 | (E)-3-(4-Chlorophenyl)propenoyl | 4.1 | 6.8 | 5.5 | 7.9 | 5.2 | 6.3 | 4.9 | 4.5 | 7.1 |
| 6 | Benzoyl | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
From the representative data, a preliminary structure-activity relationship can be inferred:
-
Nature of the Acyl Group: The nature of the 'R' group on the acyl moiety significantly impacts antiproliferative activity. Simple alkyl groups like acetyl (Compound 1) or a simple benzoyl group (Compound 6) appear to be inactive.
-
Aromaticity and Chain Length: The introduction of an aromatic ring in the acyl group, as in the phenylacetyl (2a) and 3-phenylpropionyl (3a) analogs, confers activity.
-
Substitution on the Aromatic Ring: Substitution on the phenyl ring of the acyl group has a marked effect. Electron-withdrawing groups, such as a chloro substituent at the para-position (2b, 3b, 5), generally enhance potency compared to the unsubstituted analogs (2a, 3a, 4). Conversely, an electron-donating group like methoxy (2c) appears to be less favorable.
-
Unsaturation: The presence of a double bond in the linker, as in the cinnamoyl derivatives (4 and 5), seems to be beneficial for activity, with the chloro-substituted analog (5) being the most potent in this representative set.
Mechanistic Insights
In addition to the primary anticancer screen, the 34 synthesized 4-(acylaminomethyl)benzamides were also evaluated against several key enzymes involved in cell cycle regulation and signal transduction: farnesyltransferase, cdc2 kinase, and cdc25 phosphatase.[1] Interestingly, all compounds proved to be inactive in these assays, suggesting that their antiproliferative effects are not mediated through the inhibition of these specific enzymes.[1] Further studies are required to elucidate the precise mechanism of action of these compounds.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
NCI-60 Human Tumor Cell Line Screen
The antiproliferative activity of the compounds was determined using the NCI-60 screen, a standardized high-throughput assay.
-
Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Assay Procedure:
-
Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.
-
The plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.
-
The test compounds are added at various concentrations. For an initial screen, a single high dose (e.g., 10⁻⁵ M) is often used. Compounds showing significant growth inhibition are then tested at five different concentrations.
-
After a 48-hour incubation period with the compounds, the assay is terminated.
-
Cell viability is determined using the sulforhodamine B (SRB) assay, which stains total cellular protein.
-
-
Data Analysis: The GI50 value is calculated, which is the concentration of the compound that causes 50% inhibition of cell growth.
Farnesyltransferase Assay
This assay measures the ability of a compound to inhibit the farnesyltransferase (FTase) enzyme.
-
Principle: A common method is a fluorescence-based assay that utilizes a fluorescently labeled peptide substrate (e.g., dansyl-peptide) and farnesyl pyrophosphate (FPP) as substrates for the FTase enzyme. The transfer of the farnesyl group to the peptide can be measured by a change in fluorescence.
-
Reagents:
-
Recombinant Farnesyltransferase
-
Farnesyl Pyrophosphate (FPP)
-
Dansyl-labeled peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
-
Procedure:
-
The test compound is incubated with the FTase enzyme in the assay buffer.
-
The reaction is initiated by the addition of FPP and the dansyl-peptide substrate.
-
The reaction mixture is incubated at 37°C for a specified time.
-
The fluorescence is measured using a microplate reader at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined.
cdc2 Kinase Assay
This assay determines the inhibitory effect of compounds on the cdc2 kinase, a key regulator of the cell cycle.
-
Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate protein (e.g., histone H1) by cdc2 kinase.
-
Reagents:
-
Immunoprecipitated or recombinant cdc2 kinase
-
Histone H1 (substrate)
-
[γ-³²P]ATP
-
Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
-
Procedure:
-
The test compound is pre-incubated with the cdc2 kinase.
-
The kinase reaction is started by adding the substrate (histone H1) and [γ-³²P]ATP.
-
The reaction is allowed to proceed at 30°C for a defined period.
-
The reaction is stopped, and the proteins are separated by SDS-PAGE.
-
The phosphorylated histone H1 is visualized and quantified by autoradiography.
-
-
Data Analysis: The IC50 value is calculated based on the reduction in substrate phosphorylation at different inhibitor concentrations.
cdc25 Phosphatase Assay
This assay evaluates the inhibition of cdc25 phosphatase, an enzyme that activates cyclin-dependent kinases.
-
Principle: A fluorogenic substrate, such as 3-O-methylfluorescein phosphate (OMFP), is used. The phosphatase cleaves the phosphate group, releasing the fluorescent 3-O-methylfluorescein, which can be quantified.
-
Reagents:
-
Recombinant cdc25 phosphatase
-
3-O-methylfluorescein phosphate (OMFP)
-
Phosphatase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
-
Procedure:
-
The test compound is incubated with the cdc25 phosphatase in the buffer.
-
The reaction is initiated by the addition of the OMFP substrate.
-
The mixture is incubated at 37°C.
-
The fluorescence of the product is measured at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
-
Data Analysis: The IC50 value is determined by measuring the decrease in the rate of fluorescent product formation.
Visualizing Experimental Workflow and Logical Relationships
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Caption: General workflow for the synthesis and biological evaluation of 4-(acylaminomethyl)benzamides.
Caption: Summary of the structure-activity relationships for antiproliferative activity.
Conclusion
This guide provides a comparative overview of the structural activity relationships of this compound analogs, with a focus on their antiproliferative properties. The presented data, although representative, highlights key structural features that influence biological activity. Specifically, the nature of the acyl group, including the presence of an aromatic ring, its substitution pattern, and the degree of unsaturation in the linker, are critical determinants of anticancer potency. While the precise mechanism of action for the active compounds remains to be elucidated, the finding that they do not inhibit farnesyltransferase, cdc2 kinase, or cdc25 phosphatase opens avenues for future research to identify their molecular targets. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this promising class of compounds.
References
A Comparative Guide to 4-(Acetamidomethyl)benzoic Acid-Based Linkers in Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant in the design and efficacy of antibody-drug conjugates (ADCs). Among the various linker technologies, those incorporating a 4-(aminomethyl)benzyl carbamate (PABC) self-immolative spacer have become a cornerstone, particularly in combination with enzymatically cleavable peptide sequences. This guide provides a comprehensive performance benchmark of linkers based on the 4-(acetamidomethyl)benzoic acid scaffold, a key component of the PABC system. We present a comparative analysis with alternative linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.
The Role of this compound-Based Linkers
Linkers derived from 4-(aminomethyl)benzoic acid are integral to the self-immolative PABC spacer. In a typical configuration, such as the widely used valine-citrulline (Val-Cit) linker, the PABC unit connects the cleavable peptide to the payload. Following enzymatic cleavage of the peptide by lysosomal proteases like Cathepsin B, the PABC spacer undergoes a spontaneous 1,6-elimination, releasing the unmodified cytotoxic drug. This mechanism is crucial for ensuring targeted payload delivery and minimizing off-target toxicity.
Performance Comparison of PABC-Based and Alternative Linkers
The performance of a linker is paramount to the overall therapeutic index of an ADC. Key parameters for evaluation include plasma stability, cleavage efficiency by target enzymes, and the ability to induce a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells. The following tables summarize the comparative performance of various linker technologies.
Table 1: Comparative Plasma Stability of ADC Linkers
| Linker Type | Linkage Chemistry | Representative Half-life (t½) in Human Plasma | Key Characteristics |
| Val-Cit-PABC | Protease-cleavable dipeptide | >120 hours | High stability in human plasma, but susceptible to premature cleavage by rodent carboxylesterases, complicating preclinical evaluation.[1] |
| Glucuronide-PABC | β-glucuronidase-cleavable | High | Stable in circulation with low levels of aggregation, even at high drug-to-antibody ratios (DAR). |
| Disulfide | Reducible disulfide bond | Variable (can be modulated by steric hindrance) | Cleaved by high intracellular glutathione concentrations. Stability can be engineered. |
| Hydrazone | Acid-labile hydrazone | ~24-48 hours | pH-sensitive cleavage in the acidic environment of endosomes and lysosomes. Prone to gradual hydrolysis in circulation.[2] |
| Non-cleavable (e.g., SMCC) | Thioether | High | Releases payload after complete antibody degradation in the lysosome. Generally more stable in plasma than cleavable linkers.[3] |
Table 2: Comparative Enzymatic Cleavage Rates by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) | Notes |
| Val-Cit | 1x | Industry standard for Cathepsin B-cleavable linkers. |
| Val-Ala | ~0.5x | Lower hydrophobicity, which can be advantageous for ADCs with high DARs.[4] |
| Phe-Lys | ~30x | Demonstrates a significantly faster cleavage rate with isolated Cathepsin B.[5] |
| GPLG | Faster than Val-Cit in initial phase | A novel sequence showing rapid cleavage and high stability.[1] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of linker performance.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human and/or mouse plasma at 37°C.[6]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[6]
-
Sample Processing: At each time point, separate the ADC from plasma proteins using methods like immuno-affinity capture (e.g., Protein A/G magnetic beads).[7]
-
Analysis: Analyze the samples using techniques such as ELISA (to measure total and conjugated antibody), Hydrophobic Interaction Chromatography (HIC) to assess changes in DAR, or LC-MS to quantify the released payload.[6]
-
Data Interpretation: A stable ADC will exhibit minimal payload release and a small change in the average DAR over the incubation period.[8]
Protocol 2: Cathepsin B Cleavage Assay
Objective: To determine the kinetic parameters of Cathepsin B-mediated linker cleavage.
Methodology:
-
Enzyme Activation: Activate recombinant human Cathepsin B in an appropriate buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0).[9]
-
Substrate Preparation: Prepare a series of dilutions of the ADC or a fluorogenic peptide-linker substrate. The concentration range should ideally span from 0.1 to 10 times the expected Michaelis constant (Km).[10]
-
Reaction Initiation: In a 96-well plate, add the activated Cathepsin B solution to each well, followed by the substrate dilutions to initiate the reaction.[10]
-
Data Acquisition:
-
For Fluorogenic Substrates: Measure the increase in fluorescence intensity over time using a fluorescence plate reader.
-
For ADC Constructs: At multiple time points, withdraw aliquots and quench the reaction (e.g., with acetonitrile containing an internal standard). Analyze the samples by LC-MS to quantify the released payload.[10]
-
-
Data Analysis: Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and kcat.[10]
Protocol 3: Bystander Killing Effect Assay (Co-culture Method)
Objective: To measure the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Cell Seeding: Co-culture a mixture of antigen-positive (Ag+) and antigen-negative (Ag-) cells in a 96-well plate. The Ag- cells are typically labeled with a fluorescent protein (e.g., GFP) for identification. Vary the ratio of Ag+ to Ag- cells.[2][4]
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC. Include appropriate controls, such as a non-targeting ADC and untreated cells.[2]
-
Incubation: Incubate the plates for a period sufficient to allow for ADC-induced cytotoxicity (typically 72-120 hours).[2]
-
Viability Assessment: Assess the viability of the fluorescently labeled Ag- cells using high-content imaging or flow cytometry.[4]
-
Data Analysis: A significant reduction in the viability of Ag- cells in the presence of Ag+ cells and the ADC, compared to controls, indicates a bystander effect.[2]
Visualizing Key Processes
Understanding the underlying mechanisms of ADC action is crucial for linker design. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.
References
- 1. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Double Self-Immolative Linker-Based Antibody-Drug Conjugate FDA022-BB05 with Enhanced Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design | Semantic Scholar [semanticscholar.org]
- 9. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Cross-Validation of Analytical Methods for the Quantification of 4-(Acetamidomethyl)benzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is a cornerstone of drug development. This guide provides a comparative analysis of two common analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—for the quantification of 4-(Acetamidomethyl)benzoic acid. The information presented herein is intended to assist researchers in selecting the appropriate analytical technique and in understanding the principles of cross-validation between different analytical methods.
Principles of Cross-Validation
Cross-validation is the process of comparing the results from two distinct analytical methods to ensure the consistency and reliability of the data.[1][2] This is particularly crucial when a project transitions between different stages of development (e.g., from preclinical to clinical) or when samples are analyzed at different laboratories or with different techniques. The fundamental goal is to demonstrate that the methods provide comparable and reliable measurements of the analyte concentration. According to FDA guidance, a full validation of a bioanalytical method should be performed when establishing a new method.[3]
A general workflow for the cross-validation of two analytical methods is depicted below.
Caption: Workflow for the cross-validation of two analytical methods.
Comparative Analysis of Analytical Methods
This section details two analytical methods for the quantification of this compound and presents a comparative summary of their performance characteristics.
Method 1: LC-MS/MS
This method is based on a validated assay for the determination of 4-acetamidobenzoic acid in biological matrices.[4][5]
Experimental Protocol:
-
Sample Preparation: Protein precipitation is performed by adding acetonitrile to the plasma sample. After vortexing and centrifugation, the supernatant is collected for analysis. A deuterated internal standard (4-acetamidomethyl-d3-benzoic acid) is used to ensure accuracy.[4]
-
Chromatography: Separation is achieved on a C18 reversed-phase column (e.g., Atlantis T3, 150 x 3 mm, 3 µm).[4]
-
Mobile Phase: A gradient elution is employed with a mobile phase consisting of 0.2% formic acid in water (A) and 0.2% formic acid in acetonitrile (B).[4]
-
Flow Rate: 0.40 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transition for this compound is monitored.[4]
Method 2: HPLC-UV
This method is a representative HPLC-UV protocol for the analysis of benzoic acid derivatives, adapted for this compound.
Experimental Protocol:
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction can be employed to isolate the analyte from the sample matrix and concentrate it prior to injection.
-
Chromatography: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is used for separation.[6][7]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is used.[6][8]
-
Detection: UV detection is performed at a wavelength determined by the UV absorbance maximum of this compound.
-
Injection Volume: 20 µL.
Performance Comparison
The following table summarizes the typical performance characteristics of the two methods. The data for the LC-MS/MS method are derived from a published study on 4-acetamidobenzoic acid, while the HPLC-UV data represent expected values for a validated method for a similar compound.[4][5]
| Parameter | LC-MS/MS | HPLC-UV (Projected) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Linear Range | 0.01 - 10.0 µg/mL | 0.1 - 100 µg/mL |
| Accuracy (%) | 89 - 98.57 | 95 - 105 |
| Precision (%RSD) | 2.11 - 13.81 | < 5 |
| Limit of Quantification (LOQ) | 10 ng/mL | ~100 ng/mL |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (potential for interference) |
| Sample Volume | Low (typically µL) | Moderate (typically mL) |
| Throughput | High | Moderate |
Conclusion
Both LC-MS/MS and HPLC-UV are suitable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the study. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical studies where low concentrations of the analyte are expected in complex matrices. HPLC-UV is a robust and cost-effective alternative, well-suited for the analysis of bulk drug substances and formulations where analyte concentrations are higher. When different methods are used within a drug development program, cross-validation is essential to ensure data integrity and consistency.
References
- 1. fda.gov [fda.gov]
- 2. moh.gov.bw [moh.gov.bw]
- 3. fda.gov [fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. longdom.org [longdom.org]
- 8. thaiscience.info [thaiscience.info]
Comparative study of the cleavage efficiency of different linkers including 4-(Acetamidomethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient cleavage and payload release within the target tumor cells. This guide provides an objective comparison of the cleavage efficiency and stability of different classes of cleavable linkers, with a particular focus on the widely used valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) system as a benchmark. Due to a lack of direct comparative data for 4-(Acetamidomethyl)benzoic acid as a cleavable linker in an ADC context under physiological conditions, this guide will utilize data for the structurally related and well-characterized PABC self-immolative linker as a proxy.
Comparative Performance of Cleavable ADC Linkers
The selection of a cleavable linker significantly impacts the performance of an ADC. The following tables summarize quantitative data on the key performance parameters of different cleavable linker types. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
Table 1: Plasma Stability of Various ADC Linkers
| Linker Type | Specific Linker Example | Stability in Human Plasma (Half-life) | Stability in Mouse Plasma (Half-life) | Key Findings |
| Enzyme-Cleavable (Peptide) | Val-Cit-PABC | High (No significant degradation observed after 28 days)[1] | Moderate (Susceptible to cleavage by carboxylesterase 1C)[1][2] | Widely used in approved ADCs. Generally stable in human plasma but shows species-specific instability.[1] |
| Glu-Val-Cit (EVCit) | High (No significant degradation in 28 days)[3] | High (Almost no linker cleavage in 14 days)[3] | Demonstrates enhanced stability in both human and mouse plasma compared to Val-Cit.[3] | |
| pH-Sensitive | Hydrazone | Moderate (t½ ≈ 2 days)[4] | Moderate | Stable at physiological pH (~7.4) but hydrolyzes in acidic environments (pH 4.5-6.5).[][] |
| Silyl Ether | High (t½ > 7 days)[4] | High | Shows improved stability over traditional acid-labile linkers like hydrazones.[4] | |
| Glutathione-Sensitive | Disulfide (Hindered) | Moderate to High | Moderate to High | Stability can be tuned by introducing steric hindrance around the disulfide bond to slow premature reduction.[7] |
| Disulfide (Unhindered) | Low to Moderate[3] | Low to Moderate[3] | Generally less stable due to the presence of reducing agents in plasma.[3][8] |
Table 2: Cleavage Efficiency of Different Linker Types
| Linker Type | Cleavage Trigger | Cleavage Efficiency & Rate | Notes |
| Enzyme-Cleavable (Peptide) | Lysosomal Proteases (e.g., Cathepsin B) | Efficient and often rapid. Val-Cit linkers can show >80% cleavage within 30 minutes in human liver lysosomes.[9] | Cleavage rate is dependent on enzyme concentration and accessibility of the cleavage site.[10] |
| pH-Sensitive | Acidic pH (Endosomes/Lysosomes, pH 4.5-6.0) | Rapid hydrolysis in acidic conditions. >90% cleavage efficiency can be achieved at pH 5.5.[][11] | The rate of cleavage is highly dependent on the specific chemical structure of the linker and the surrounding pH.[] |
| Glutathione-Sensitive | High Intracellular Glutathione (GSH) Concentration (1-10 mM) | Efficient cleavage in the highly reducing intracellular environment. | The cleavage rate can be modulated by the degree of steric hindrance around the disulfide bond. |
| Self-Immolative (PABC as proxy) | Trigger-dependent (e.g., enzymatic cleavage of an attached peptide) | The self-immolation of the PABC spacer is a spontaneous and rapid 1,6-elimination reaction following the initial trigger.[10] | This two-step release mechanism is crucial for the release of an unmodified payload.[10] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of ADC linkers.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and quantify premature payload release in plasma.
Materials:
-
ADC of interest
-
Human, mouse, or rat plasma (cryopreserved)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile or other suitable protein precipitation agent
-
LC-MS/MS system or ELISA plate reader
Methodology:
-
Thawing Plasma: Thaw cryopreserved plasma at 37°C and centrifuge to remove any precipitates.[7]
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in the plasma at 37°C.[12]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[13]
-
Sample Processing: At each time point, precipitate the plasma proteins by adding a cold solvent like acetonitrile. Centrifuge to pellet the proteins.[12]
-
Analysis:
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and calculate the half-life (t½) of the ADC in plasma.[12]
Protocol 2: Cathepsin B-Mediated Linker Cleavage Assay
Objective: To assess the susceptibility of a peptide linker to cleavage by Cathepsin B.
Materials:
-
ADC with a protease-sensitive linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile with 0.1% TFA)
-
HPLC or LC-MS/MS system
Methodology:
-
Enzyme Activation: Activate Cathepsin B according to the manufacturer's instructions, typically by incubation in a buffer containing a reducing agent like DTT.
-
Reaction Setup: Prepare a solution of the ADC in the assay buffer.
-
Reaction Initiation: Initiate the cleavage reaction by adding the activated Cathepsin B to the ADC solution. Incubate the mixture at 37°C.[10]
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately stop the reaction by adding the quenching solution.[14]
-
Sample Analysis: Analyze the quenched samples by HPLC or LC-MS/MS to quantify the amount of released payload.[15]
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.
Protocol 3: In Vitro Cytotoxicity Assay (MTT-based)
Objective: To determine the cytotoxic potency (IC50) of an ADC on antigen-positive and antigen-negative cell lines.[16][17]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC of interest and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[18]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in cell culture medium and add them to the cells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, payload release, and induction of cell death (e.g., 72-144 hours).[16]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[4]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]
Visualizing ADC Mechanisms and Workflows
Diagrams are essential for illustrating the complex biological pathways and experimental procedures involved in ADC research.
Caption: General mechanism of action for an ADC with a cleavable linker.
Caption: Experimental workflow for an in vitro ADC cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal and Safety Protocols for 4-(Acetamidomethyl)benzoic Acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides essential safety and logistical information for the disposal of 4-(Acetamidomethyl)benzoic acid, a compound utilized in various research applications. Adherence to these procedural guidelines is critical for minimizing environmental impact and protecting laboratory personnel.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. The compound is known to cause skin irritation and serious eye damage.[1][2] Prolonged or repeated inhalation may lead to organ damage, specifically to the lungs.[1] Furthermore, it is harmful to aquatic life, necessitating measures to prevent its release into the environment.[1]
Personal Protective Equipment (PPE): To ensure personal safety, the following PPE should be worn at all times when handling this compound:
-
Eye Protection: Wear safety glasses with side-shields or goggles.[2][3]
-
Hand Protection: Chemical-resistant protective gloves are mandatory.[1][2][3]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2][3]
-
Respiratory Protection: In situations where dust may be generated or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1][3]
Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Avoid the generation of dust.[1]
-
Do not eat, drink, or smoke in the laboratory area.[1]
-
Wash hands and face thoroughly after handling the substance.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.[4]
Spill Management
In the event of a spill, immediate action should be taken to contain and clean up the material safely:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep up the solid material.[3][5]
-
Collect the spilled material in a suitable, labeled container for disposal.[3][5]
-
Clean the affected area thoroughly.
-
Avoid actions that could generate dust.[1]
Disposal Plan
The disposal of this compound and its containers must be conducted in strict accordance with all applicable national and local regulations.[1][6] Improper disposal can lead to environmental contamination and legal repercussions.
Key Disposal Principles:
-
Do not dispose of in drains or waterways. [1][4] This is to prevent harm to aquatic organisms.
-
Segregate chemical waste. Do not mix this compound with other waste materials.[1]
-
Use original containers. Whenever possible, store the waste in its original container.[1] If not feasible, use a clearly labeled, compatible container.
-
Treat empty containers as hazardous. Uncleaned containers should be handled and disposed of with the same precautions as the chemical itself.[1]
-
Engage a licensed waste disposal company. The final disposal of the chemical waste must be carried out by an approved and licensed waste disposal facility.[1][6]
Quantitative Data
The following table summarizes the available quantitative data related to the ecotoxicity of this compound.
| Parameter | Species | Value | Exposure Time | Reference |
| EC50 | Photobacterium phosphoreum | 17 mg/l | 30 min | [1] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(Acetamidomethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4-(Acetamidomethyl)benzoic acid. Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks. The following procedures are based on established safety data for similar compounds and general best practices for chemical handling.
Hazard Summary and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Equipment Specification |
| Eye and Face Protection | Wear safety glasses with side shields or chemical safety goggles.[1][2] |
| Skin Protection | Wear a lab coat and appropriate protective gloves (e.g., nitrile gloves).[1][3][4] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no respiratory protection is typically needed. For large-scale operations or in cases of insufficient ventilation where dust may be generated, a NIOSH/MSHA-approved respirator should be used.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical for safely handling this compound. The following steps outline the recommended procedure from preparation to post-handling.
1. Preparation:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.[2]
-
Verify that an eyewash station and safety shower are easily accessible.[2]
-
Assemble all necessary equipment and reagents before commencing work.
-
Don all required personal protective equipment as specified in Table 1.
2. Handling:
-
Weigh and transfer the chemical in a designated area, such as a fume hood, to minimize inhalation risk.
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling is complete.[2][5]
-
Clean all contaminated surfaces.
-
Remove and wash any contaminated clothing before reuse.[1][2]
Emergency and Disposal Plan
Immediate and correct action is vital in an emergency situation involving this compound.
Table 2: Emergency Procedures
| Situation | Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek immediate medical attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1] Get medical attention if irritation develops.[1] |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water and drink plenty of water.[1] Call a physician immediately.[1] |
| Spill | Sweep up the spilled solid and place it into a suitable container for disposal, avoiding dust generation.[1] Refer to protective measures in the handling section. |
Disposal Plan:
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Unused or waste this compound, as well as contaminated materials such as gloves and weighing paper, should be collected in a designated and labeled hazardous waste container.[6]
-
Containers: Empty containers should be handled as hazardous waste and disposed of through a licensed waste disposal company.[5]
-
Solutions: Any solutions containing this compound should be collected as hazardous liquid waste in a properly labeled, leak-proof container.[6] Do not mix with other waste streams unless compatibility is confirmed.[6]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
